molecular formula C12H16BrNO4S B13390218 Boc-L-2-(5-BromoThienyl)-alanine

Boc-L-2-(5-BromoThienyl)-alanine

Cat. No.: B13390218
M. Wt: 350.23 g/mol
InChI Key: HHNNFRCLMQFXBA-UHFFFAOYSA-N
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Description

Boc-L-2-(5-BromoThienyl)-alanine is a useful research compound. Its molecular formula is C12H16BrNO4S and its molecular weight is 350.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-L-2-(5-BromoThienyl)-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-2-(5-BromoThienyl)-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-bromothiophen-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S/c1-12(2,3)18-11(17)14-8(10(15)16)6-7-4-5-9(13)19-7/h4-5,8H,6H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNNFRCLMQFXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(S1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-2-(5-BromoThienyl)-alanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the non-canonical amino acid, Boc-L-2-(5-BromoThienyl)-alanine (CAS No. 190319-95-0). It provides in-depth scientific insights, field-proven methodologies, and a robust framework for its application in advanced chemical synthesis.

Introduction: The Strategic Value of a Unique Building Block

Boc-L-2-(5-BromoThienyl)-alanine is a specialized amino acid derivative that serves as a critical building block in peptide synthesis and medicinal chemistry.[1] Its structure, featuring a thiophene ring, a bromine substituent, and the versatile tert-butyloxycarbonyl (Boc) protecting group, offers a unique combination of functionalities for the design of novel peptides and peptidomimetics.[1]

The incorporation of this unnatural amino acid into a peptide sequence can significantly modulate its conformational properties, stability, and biological activity.[2] The bromothienyl moiety, in particular, can introduce new binding interactions with biological targets and enhance the pharmacological profile of the resulting molecule.[1] This guide will delve into the synthesis, purification, characterization, and strategic applications of this valuable compound.

Physicochemical & Structural Data

A thorough understanding of the physicochemical properties of Boc-L-2-(5-BromoThienyl)-alanine is fundamental to its effective application. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 190319-95-0
Molecular Formula C12H16BrNO4S
Molecular Weight 350.23 g/mol
Appearance White to off-white powder
Melting Point 65-71 °C
Optical Rotation [a]D25 = +18 ± 2º (c=1 in MeOH)
Purity ≥ 99% (HPLC, Chiral purity)
Storage Conditions 0-8°C

Synthesis and Purification: A Validated Workflow

Proposed Synthesis Pathway

The synthesis initiates with the commercially available L-2-(5-Bromothienyl)alanine. The key step is the protection of the alpha-amino group with the tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).

Synthesis_Pathway Start L-2-(5-Bromothienyl)alanine Product Boc-L-2-(5-BromoThienyl)-alanine Start->Product Boc Protection Reagent Di-tert-butyl dicarbonate (Boc)2O Reagent->Start Solvent Dioxane/Water Base (e.g., NaOH) Solvent->Start

Caption: Proposed synthesis of Boc-L-2-(5-BromoThienyl)-alanine.

Step-by-Step Synthesis Protocol

This protocol is adapted from a general and widely accepted method for the Boc protection of amino acids.[3]

  • Dissolution: Dissolve L-2-(5-Bromothienyl)alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0°C in an ice bath and adjust the pH to 10-11 with a 1N NaOH solution.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture while maintaining the pH at 10-11 by the dropwise addition of 1N NaOH.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc anhydride.

    • Acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.

    • Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the crude product is essential to achieve the high purity required for peptide synthesis. A standard reversed-phase HPLC protocol is highly effective.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification Crude Crude Product Dissolve Dissolve in Mobile Phase A/B Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Elute Gradient Elution (Water/Acetonitrile with 0.1% TFA) Inject->Elute Detect UV Detection (210-220 nm) Elute->Detect Collect Collect Fractions Detect->Collect Lyophilize Lyophilize to Dry Powder Collect->Lyophilize PureProduct Pure Boc-L-2-(5-BromoThienyl)-alanine Lyophilize->PureProduct

Caption: General workflow for HPLC purification.[4]

HPLC Parameters:

  • Column: C18 reversed-phase, preparative scale (e.g., 21.2 x 250 mm, 10 µm particle size).[4]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[4]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[4]

  • Flow Rate: Dependent on column dimensions, typically 15-25 mL/min for preparative scale.[4]

  • Detection: UV at 210-220 nm.[4]

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B, optimized based on analytical scale injections.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized Boc-L-2-(5-BromoThienyl)-alanine.

Spectroscopic Analysis

While specific spectra for this compound are not widely published, the following are the expected key signals based on its structure:

  • ¹H NMR:

    • Singlet around 1.4 ppm corresponding to the 9 protons of the Boc group.

    • Multiplets in the aromatic region (around 7.0 ppm) for the thienyl protons.

    • Multiplets for the alpha- and beta-protons of the alanine backbone.

  • ¹³C NMR:

    • Signals for the quaternary and methyl carbons of the Boc group (around 80 and 28 ppm, respectively).

    • Carbonyl signals for the Boc group and the carboxylic acid.

    • Signals in the aromatic region for the thienyl carbons.

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺ peak at m/z 350.0/352.0 (due to bromine isotopes).

    • Expected [M+Na]⁺ peak at m/z 372.0/374.0.

Chiral Purity Analysis

Chiral purity is critical for applications in peptide synthesis. This is typically assessed by chiral HPLC.

  • Column: A chiral stationary phase (CSP) designed for amino acid derivatives.

  • Mobile Phase: A non-polar mobile phase such as a mixture of hexane and isopropanol, often with a small amount of an acidic or basic modifier.

Applications in Research and Drug Development

The unique structural features of Boc-L-2-(5-BromoThienyl)-alanine make it a valuable tool in several areas of research and development.

Peptide Synthesis

As a Boc-protected amino acid, this compound is primarily used in solid-phase peptide synthesis (SPPS).[1] The Boc group provides stable protection of the N-terminus, which can be removed under acidic conditions (e.g., with trifluoroacetic acid) to allow for the coupling of the next amino acid in the sequence.[5]

SPPS_Cycle Start Resin-Bound Peptide Deprotection Boc Deprotection (TFA) Start->Deprotection Neutralization Neutralization (e.g., DIPEA) Deprotection->Neutralization Coupling Couple next Boc-Amino Acid Neutralization->Coupling Wash Wash Coupling->Wash Elongated Elongated Resin-Bound Peptide Wash->Elongated Elongated->Deprotection Repeat Cycle

Caption: Boc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Drug Discovery and Medicinal Chemistry

The incorporation of Boc-L-2-(5-BromoThienyl)-alanine into peptides can confer several advantageous properties:

  • Enhanced Biological Activity: The thiophene ring can participate in π-stacking interactions with aromatic residues in target proteins, potentially increasing binding affinity.

  • Improved Pharmacokinetics: The non-natural side chain can increase resistance to enzymatic degradation, prolonging the in vivo half-life of the peptide.

  • Structural Scaffolding: The rigid thiophene ring can be used to constrain the peptide backbone, favoring a specific bioactive conformation.

  • Chemical Handle: The bromine atom provides a site for further chemical modification, such as cross-coupling reactions, to introduce additional functionalities.[6]

Safety and Handling

Based on available safety data for the unprotected L-2-(5-bromothienyl)-alanine, the following precautions should be observed.[7] A full safety assessment should be conducted before handling.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat. In case of dust formation, use a particle respirator.[7]

  • First Aid:

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[7]

    • Skin Contact: Wash off with soap and plenty of water.[7]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[7]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[7]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Handling and Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

Boc-L-2-(5-BromoThienyl)-alanine is a highly valuable and versatile building block for the synthesis of novel peptides and peptidomimetics. Its unique structural features provide a powerful tool for modulating the biological and pharmacological properties of these molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development efforts.

References

  • Capot Chemical. (2018, February 9). MSDS of L-2-(5-bromothienyl)-alanine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

  • AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved from [Link]

  • Pattarawarapan, M., et al. (1991). Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: Its Use in Peptide Synthesis for Placing a Bromoacetyl Cross-Linking Function at Any Desired Sequence Position. Bioconjugate Chemistry, 2(6), 458-63. Retrieved from [Link]

Sources

Technical Monograph: Boc-L-2-(5-BromoThienyl)-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

Boc-L-2-(5-BromoThienyl)-alanine (CAS: 190319-95-0) is a non-canonical amino acid scaffold widely utilized in medicinal chemistry and peptide engineering.[1] Structurally, it is an alanine derivative featuring a 5-bromo-2-thienyl side chain protected at the


-terminus by a tert-butyloxycarbonyl (Boc) group.

This compound serves two critical functions in drug discovery:

  • Bioisosterism: The thienyl ring acts as a bioisostere for phenylalanine and tyrosine, offering altered electronic properties (electron-rich heterocycle) and reduced steric bulk compared to a benzene ring.

  • Late-Stage Diversification: The C5-bromine atom functions as a reactive "handle," enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to generate diverse libraries of analogs directly on the peptide backbone.

Part 2: Chemical Constitution & Properties[2][3]

Structural Analysis

Unlike standard phenylalanine, the thienyl moiety introduces a specific bond angle geometry (C-S-C ~92°) and increased lipophilicity. The bromine atom at position 5 is strategically placed to extend the side chain into deep hydrophobic pockets of target proteins or to serve as a halogen bond donor.

Key Structural Features:

  • L-Configuration: Biologically compatible stereochemistry (

    
    -enantiomer).
    
  • Boc-Protection: Acid-labile protecting group, stable to basic conditions, making it suitable for Boc-SPPS (Solid Phase Peptide Synthesis) or solution-phase chemistry.

  • Thiophene Ring: Electron-rich aromatic system, more susceptible to electrophilic aromatic substitution than benzene, but stabilized by the bromine.

Physicochemical Data Table
PropertyValueNote
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-bromothiophen-2-yl)propanoic acid
CAS Number 190319-95-0
Molecular Formula

Molecular Weight 350.23 g/mol
Melting Point 65–71 °CLow melting solid
Optical Rotation

(

, MeOH)
Solubility DCM, MeOH, DMF, DMSOInsoluble in water
Purity Standard

(HPLC, Chiral)
Critical for SPPS

Part 3: Synthesis & Production Workflows

The synthesis of highly enantiopure Boc-L-2-(5-BromoThienyl)-alanine typically follows a chemo-enzymatic route or asymmetric hydrogenation. The chemo-enzymatic approach is preferred for scalability and cost-efficiency.

Chemo-Enzymatic Synthesis Protocol

This method relies on the enzymatic resolution of an acetamido acrylate precursor.

Step-by-Step Methodology:

  • Condensation: 5-bromo-2-thiophenecarboxaldehyde is condensed with

    
    -acetylglycine (Erlenmeyer-Plöchl azlactone synthesis) to form the dehydroamino acid derivative.
    
  • Asymmetric Hydrolysis: The resulting racemate or acetamido acrylate is subjected to enzymatic resolution using Acylase I (Aspergillus melleus) . The enzyme selectively hydrolyzes the L-acetyl-amino acid, leaving the D-isomer untouched.

  • Isolation: The free L-amino acid is separated via ion-exchange chromatography.

  • Boc-Protection: The free amine is protected using Di-tert-butyl dicarbonate (

    
    ).
    

Reaction Logic:

  • Why Enzymatic? Transition metal catalysts for asymmetric hydrogenation can be poisoned by the sulfur in the thiophene ring. Enzymes offer robust stereoselectivity (

    
    ) without sulfur interference.
    
Visualization of Synthesis Logic

SynthesisWorkflow Start 5-Bromo-thiophene-2-carbaldehyde Inter1 Azlactone / Dehydroamino Acid Start->Inter1 N-acetylglycine, Ac2O Resolution Enzymatic Resolution (Acylase I) Inter1->Resolution Hydrolysis L_AA L-2-(5-Bromothienyl)alanine (Free Amine) Resolution->L_AA Selective Deacetylation Product Boc-L-2-(5-BromoThienyl)-alanine L_AA->Product Boc2O, NaOH, Dioxane

Figure 1: Chemo-enzymatic route ensuring high enantiomeric excess (ee) by avoiding sulfur-poisoning of metal catalysts.

Part 4: Applications in Drug Discovery[1][2][6]

The "Bromine Handle" Strategy

The primary value of this compound lies in the C-Br bond. In the context of a peptide sequence, this bond allows for Late-Stage Functionalization (LSF) . Instead of synthesizing 20 different peptides to test 20 different side chains, a researcher can synthesize one peptide containing this brominated scaffold and then perform 20 parallel Suzuki couplings to install different aryl or heteroaryl groups.

Protocol: On-Resin Suzuki-Miyaura Coupling

This protocol describes the modification of the side chain while the peptide is still attached to the solid support (Rink Amide resin).

Reagents:

  • Catalyst:

    
     or 
    
    
    
    with SPhos (water-soluble ligands preferred).[2]
  • Base:

    
     (2M aqueous).
    
  • Boronic Acid:

    
     (1.5 - 3 equivalents).
    
  • Solvent: DMF/Water or DME/Water (degassed).

Workflow:

  • Preparation: Swell the resin containing the Boc-L-2-(5-BromoThienyl)-alanine peptide in degassed DMF.

  • Activation: Add the Boronic acid and Base solution. Sparge with Argon for 5 minutes.

  • Catalysis: Add the Palladium catalyst (dissolved in minimal DMF) under inert atmosphere.

  • Reaction: Heat to 80°C (microwave assisted) for 30–60 minutes or 70°C (conventional heating) for 4–12 hours.

  • Washing: Wash resin extensively with DMF, MeOH, and DCM to remove palladium black (often requires sodium diethyldithiocarbamate wash to scavenge Pd).

Mechanistic Insight: The oxidative addition of Pd(0) into the Thiophene-Bromine bond is generally faster than into a Phenyl-Bromine bond due to the electron-rich nature of the thiophene ring, facilitating the reaction under milder conditions.

Visualization of Cross-Coupling

SuzukiCoupling Substrate Peptide-Thiophene-Br OxAdd Oxidative Addition [L2Pd(Ar)Br] Substrate->OxAdd Pd(0) TransMet Transmetallation (+ R-B(OH)2) OxAdd->TransMet Base RedElim Reductive Elimination TransMet->RedElim RedElim->Substrate Regenerate Pd(0) Product Peptide-Thiophene-R RedElim->Product

Figure 2: Catalytic cycle for the modification of the bromothienyl side chain. The thiophene ring accelerates the oxidative addition step.

Part 5: Stability & Storage Guidelines

  • Temperature: Store at 2–8 °C. Long-term storage at -20 °C is recommended to prevent slow debromination or racemization.

  • Light Sensitivity: Protect from light. Brominated aromatics can undergo photolytic debromination over extended periods.

  • Moisture: Hygroscopic. Store in a desiccator.

  • Chemical Compatibility:

    • Compatible: TFA (removes Boc), DIEA/DMF (coupling).

    • Incompatible: Strong reducing agents (e.g.,

      
       will debrominate), strong nucleophiles (potential for displacement).
      

Part 6: References

    • Source for physical properties, CAS number, and general applications.

    • Reference for the base thienyl-alanine scaffold and stability data.

  • Bedard, D. P., et al. (1980). "Transient cell cycle arrest of Saccharomyces cerevisiae by amino acid analog beta-2-DL-thienylalanine." Journal of Bacteriology, 141(1), 100-105.

    • Foundational text on the biological activity of thienyl-alanine analogs.

  • Meyer, F., et al. (2022). "Peptide stapling by late-stage Suzuki–Miyaura cross-coupling." Beilstein Journal of Organic Chemistry, 18, 1–10. Retrieved from [Link]

    • Authoritative source for the Suzuki-Miyaura coupling protocol on peptide side chains.

    • General reference for Boc-chemistry handling and TFA deprotection mechanisms.

Sources

An In-Depth Technical Guide to the NMR Spectroscopy of Boc-L-2-(5-BromoThienyl)-alanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction

Boc-L-2-(5-BromoThienyl)-alanine is a non-canonical amino acid that holds significant potential in the design and synthesis of novel peptides and peptidomimetics. The incorporation of the bromothienyl moiety can introduce unique conformational constraints, enhance binding affinity, and modulate the pharmacokinetic properties of bioactive peptides. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, facilitating the controlled, stepwise elongation of peptide chains[1][2]. Accurate structural elucidation via NMR spectroscopy is a critical step in the characterization of such specialized amino acid derivatives, ensuring their purity and confirming their chemical identity before their incorporation into larger, more complex molecules.

This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of Boc-L-2-(5-BromoThienyl)-alanine. The predictions are derived from a careful examination of the NMR data of its constituent parts: the 5-bromo-2-thienyl group and the N-Boc-L-alanine core. By understanding the electronic effects of the bromine substituent and the thiophene ring, alongside the characteristic resonances of the Boc-protected amino acid, we can construct a reliable theoretical spectrum.

Predicted ¹H and ¹³C NMR Data

The predicted NMR data for Boc-L-2-(5-BromoThienyl)-alanine is based on the analysis of structurally related compounds. The chemical shifts for the thienyl protons are extrapolated from data for 2-bromothiophene[3][4]. The expected resonances for the alanine and Boc group protons and carbons are derived from published data for N-Boc-L-alanine and its derivatives[5][6].

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3'~ 7.05dJ ≈ 3.71H
H-4'~ 6.93dJ ≈ 3.71H
NH~ 5.10dJ ≈ 7.81H
H-α~ 4.60qJ ≈ 7.31H
H-β~ 3.40dJ ≈ 7.32H
Boc (t-butyl)~ 1.45s-9H
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Carbon LabelPredicted Chemical Shift (δ, ppm)
C=O (Carboxyl)~ 174.5
C=O (Boc)~ 155.0
C-2'~ 142.0
C-4'~ 129.5
C-3'~ 127.0
C-5'~ 112.0
C (Boc quaternary)~ 80.0
C-α~ 54.0
C-β~ 38.0
C (Boc methyls)~ 28.3

Rationale for Predicted Spectral Features

The predicted chemical shifts are influenced by the electronic environment of each nucleus.

  • Thiophene Ring Protons (H-3' and H-4') : The protons on the thiophene ring are expected to appear in the aromatic region. Based on data for 2-bromothiophene, H-3' is anticipated to be slightly downfield from H-4' due to the influence of the adjacent alanine substituent[3]. The vicinal coupling constant between these two protons is expected to be around 3.7 Hz[7].

  • Alanine Moiety Protons (H-α, H-β, NH) : The α-proton (H-α), being attached to a carbon bearing both the carboxyl and the nitrogen of the amide linkage, is expected to resonate around 4.60 ppm. It will likely appear as a quartet due to coupling with the two β-protons (H-β) and the NH proton. The β-protons (H-β) are diastereotopic and will appear as a doublet coupled to the α-proton. The NH proton's chemical shift is highly dependent on solvent and concentration but is predicted to be around 5.10 ppm and will show coupling to the α-proton[8][9].

  • Boc Protecting Group Protons : The nine equivalent protons of the tert-butyl group will give rise to a strong singlet at approximately 1.45 ppm, a characteristic signal for this protecting group[5][6].

  • Thiophene Ring Carbons : The carbon attached to the bromine (C-5') is expected to be significantly shielded (upfield shift) due to the heavy atom effect of bromine, with a predicted chemical shift around 112.0 ppm[10]. The other thiophene carbons will have chemical shifts in the aromatic region, with their exact positions influenced by the bromine and alanine substituents[11].

  • Alanine and Boc Group Carbons : The carbonyl carbons of the carboxylic acid and the Boc group are expected at the downfield end of the spectrum, around 174.5 ppm and 155.0 ppm, respectively[5][12]. The quaternary carbon of the Boc group should appear around 80.0 ppm, and the methyl carbons at approximately 28.3 ppm[5]. The α- and β-carbons of the alanine moiety are predicted to be at roughly 54.0 ppm and 38.0 ppm, respectively[11][13].

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of Boc-L-2-(5-BromoThienyl)-alanine, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.
  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Tune and match the probe for both ¹H and ¹³C frequencies.
  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
  • Spectral Width: 12-16 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-2 seconds.
  • Number of Scans: 16-64, depending on the sample concentration.
  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).
  • Spectral Width: 200-240 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).
  • Number of Scans: 1024-4096, or more, to achieve an adequate signal-to-noise ratio.
  • Temperature: 298 K.

5. Data Processing:

  • Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.
  • Phase correct the spectra carefully.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
  • Integrate the signals in the ¹H spectrum.

Visualization of Key Concepts

Caption: Molecular structure of Boc-L-2-(5-BromoThienyl)-alanine with key atoms labeled.

NMR_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing & Analysis Weigh Weigh Compound Dissolve Dissolve in CDCl3 with TMS Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Tune Tune and Shim Filter->Tune Acquire_H1 Acquire ¹H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Tune->Acquire_C13 Process Fourier Transform & Phasing Acquire_H1->Process Acquire_C13->Process Calibrate Calibrate to TMS Process->Calibrate Analyze Integrate & Analyze Calibrate->Analyze

Sources

Strategic Sourcing and Application of Boc-L-2-(5-BromoThienyl)-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-L-2-(5-BromoThienyl)-alanine (CAS: 190319-95-0) is a high-value non-canonical amino acid (NCAA) utilized primarily in peptidomimetic drug design.[1] Its structural significance lies in the thiophene ring acting as a bioisostere for phenylalanine, offering altered electronic properties and reduced steric bulk, while the 5-bromine substitution serves as a critical "chemical handle" for late-stage functionalization via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

This guide provides a technical roadmap for the procurement, quality validation, and synthetic application of this compound, moving beyond simple vendor lists to establish a robust supply chain and experimental workflow.

Chemical Profile & Technical Specifications[2][3][4][5][6][7]

Before engaging suppliers, the technical parameters must be strictly defined to avoid downstream synthesis failures, particularly regarding enantiomeric purity.

ParameterSpecificationTechnical Note
Chemical Name Boc-L-2-(5-BromoThienyl)-alanineOften abbreviated as Boc-L-Thi(5-Br)-OH
CAS Number 190319-95-0 Critical for search precision.[1] (D-isomer is 261380-16-9)
Molecular Formula C₁₂H₁₆BrNO₄S
Molecular Weight 350.23 g/mol
Chirality L-Isomer (S-configuration)Optical Rotation:

(c=1, MeOH)
Purity Threshold

98% (HPLC),

99% ee
High ee% is vital to prevent diastereomer formation in peptides.
Solubility DCM, DMF, MeOHHydrophobic; poor water solubility.
Storage +2°C to +8°CHygroscopic; store under inert gas if possible.

Commercial Supply Landscape

Sourcing this compound requires distinguishing between "Catalog Suppliers" (stock on hand) and "Custom Synthesis Houses" (lead time required).

Tiered Supplier Categorization
  • Tier 1: Validated Catalog Suppliers (High Reliability)

    • Examples:Chem-Impex International , Bachem , Watanabe Chemical .

    • Pros: Batch-specific COAs, verified chiral purity, immediate shipping.

    • Best For: GMP precursors, pilot-scale synthesis (grams).

  • Tier 2: Aggregators & Bulk Chemical Providers

    • Examples:BOC Sciences , Enamine , Combi-Blocks .

    • Pros: Lower cost per gram, capable of scaling to kilograms.

    • Cons: Lead times can vary; re-testing of purity is mandatory upon receipt.

    • Best For: Early-stage discovery libraries, bulk intermediates.

  • Tier 3: Custom Synthesis (Made-to-Order)

    • Examples: Specialized CROs in China/India (e.g., Pharmablock).

    • Best For: If specific isotopic labeling (e.g.,

      
      , 
      
      
      
      ) is required.
Procurement & QC Workflow

The following diagram illustrates the decision logic for sourcing and validating the material to ensure study reproducibility.

Procurement_QC_Flow Start Requirement Defined: Boc-L-Thi(5-Br)-OH VendorSelect Vendor Selection: Tier 1 vs Tier 2 Start->VendorSelect Order Procurement VendorSelect->Order Receipt Material Receipt & Visual Inspection Order->Receipt QC_Decision QC Analysis Required? Receipt->QC_Decision Test_HPLC Reverse Phase HPLC (Purity Check) QC_Decision->Test_HPLC Yes (Always) Test_Chiral Chiral HPLC (Enantiomeric Excess) QC_Decision->Test_Chiral Critical Test_NMR 1H-NMR (Identity/Solvent) QC_Decision->Test_NMR Validation Data Validation Test_HPLC->Validation Test_Chiral->Validation Test_NMR->Validation Approve Release to Synthesis Validation->Approve Pass (>98% ee) Reject Quarantine & Return Validation->Reject Fail (<95% ee)

Figure 1: Strategic procurement and quality control workflow ensuring enantiomeric integrity.

Quality Control Protocols (Trustworthiness)

Do not rely solely on the vendor's Certificate of Analysis (COA). The bromine atom is heavy, and small organic impurities can be masked in gravimetric yields.

Chiral HPLC Method (Gold Standard)
  • Objective: Confirm L-isomer identity and quantify D-isomer contamination (which ruins peptide secondary structure).

  • Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Thiophene absorption).

  • Acceptance Criteria: L-isomer > 99.0%.

1H-NMR Verification
  • Solvent: DMSO-d6 or CDCl3.

  • Key Signals:

    • 
       1.40 ppm (9H, s, Boc-tBu).
      
    • 
       6.90–7.00 ppm (Thiophene protons). Note: The 5-Br substitution simplifies the aromatic region compared to unsubstituted thienylalanine.
      

Synthetic Applications & Causality

Why choose Boc -L-2-(5-BromoThienyl)-alanine?

  • Bioisosterism: The thiophene ring is sterically smaller than phenyl but electronically richer (electron-donating). This improves

    
     stacking interactions in receptor binding pockets.[2]
    
  • Late-Stage Diversification: The 5-Bromo position is the key. It allows the amino acid to be incorporated into a peptide chain first, and then modified via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to create libraries of analogs without re-synthesizing the backbone.

Protocol: On-Resin Suzuki-Miyaura Coupling

Context: This protocol assumes the Boc-amino acid has been coupled to a resin-bound peptide. The Boc group is acid-labile, so basic conditions for Suzuki coupling are compatible (orthogonal stability).

Reagents:

  • Catalyst:

    
     (Tetrakis) or 
    
    
    
    with SPhos (for difficult couplings).
  • Base:

    
     (2M aqueous) or 
    
    
    
    .
  • Boronic Acid: Aryl-boronic acid (

    
    ).
    
  • Solvent: DME:H2O:EtOH (7:3:2) or DMF (degassed).

Step-by-Step:

  • Preparation: Swell the resin containing the 5-Bromothienyl peptide in degassed DMF.

  • Catalyst Addition: Add Boronic Acid (5 eq), Base (10 eq), and Pd catalyst (0.1 eq) under Argon atmosphere.

  • Reaction: Heat to 80°C (microwave assisted is preferred: 60W, 10 min) or 90°C conventional heating for 12 hours.

  • Wash: Filter and wash extensively with DMF, MeOH, and DCM to remove Palladium black.

  • Cleavage: Proceed with standard HF or TFMSA cleavage (for Boc chemistry) to release the modified peptide.

Mechanism of Action (The "Handle")

The following diagram details the catalytic cycle utilized to functionalize the Bromothienyl moiety.

Suzuki_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd PdII_Complex Pd(II)-Br Complex OxAdd->PdII_Complex Transmetal Transmetalation (+ Boronic Acid) PdII_Complex->Transmetal PdII_Diaryl Pd(II)-Aryl Complex Transmetal->PdII_Diaryl RedElim Reductive Elimination (Product Release) PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Peptide-Thi(5-Aryl) RedElim->Product Output Substrate Peptide-Thi(5-Br) Substrate->OxAdd Input

Figure 2: Palladium catalytic cycle utilizing the 5-Bromo position for peptide diversification.

Storage and Stability

  • Light Sensitivity: Thiophene derivatives can be photosensitive. Store in amber vials.

  • Hygroscopicity: Boc-amino acids can hydrolyze if wet. Store with desiccant.

  • Shelf Life: Re-test chiral purity every 12 months.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15939686, Boc-L-2-(5-bromothienyl)alanine. Retrieved from [Link]

  • Villo, P., & Kanger, T. (2019).Asymmetric Synthesis of Non-Canonical Amino Acids via Thio-Urea Catalysis. (Contextualizing Thienylalanine synthesis).
  • Maity, P., et al. (2025).Suzuki–Miyaura Cross-Coupling in Peptide Modification: A Review. Journal of Peptide Science.

Sources

Engineering the Unnatural: A Technical Guide to Non-Natural Amino Acids in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Peptides occupy a privileged chemical space between small molecules and biologics, offering high potency and specificity.[1][2][3][4] However, natural peptides suffer from poor pharmacokinetic (PK) profiles: rapid proteolytic degradation, low membrane permeability, and fast renal clearance.

This guide addresses the integration of non-natural amino acids (nnAAs) as a deterministic solution to these limitations. By expanding the chemical repertoire beyond the canonical 20 amino acids, researchers can engineer "unnatural" backbone geometries and side-chain chemistries that resist enzymatic recognition and lock bioactive conformations.

Part 1: The Expanded Toolbox – Structural Classification & Utility

The incorporation of nnAAs is not random; it is a targeted engineering decision based on the desired physicochemical outcome.

Table 1: Functional Classification of Common Non-Natural Amino Acids
ClassRepresentative ExamplesStructural FeaturePrimary Design Utility
D-Amino Acids D-Ala, D-PheInverted stereocenterProteolytic Stability: Disrupts enzyme active site recognition.[5]

-Disubstituted
Aib (Aminoisobutyric acid)Geminal dimethyl groupHelix Induction: Restricts

angles to favor

- or

-helices.[5]
N-Methylated N-Me-Ala, SarcosineMethyl group on backbone amidePermeability: Removes H-bond donor, increasing lipophilicity and preventing aggregation.[5]

-Amino Acids

-Ala,

-hPhe
Extra methylene in backboneFoldamers: Creates unique secondary structures (14-helices) resistant to all proteases.[5]
Constrained Cyclics Tic, Oic, PenicillamineSide-chain to backbone ringConformational Locking: Reduces entropy penalty upon receptor binding.[5]

Part 2: Mechanistic Impact on Drug Design

Proteolytic Stability via Steric Occlusion

Proteases (e.g., trypsin, chymotrypsin) rely on precise backbone alignment to hydrolyze amide bonds.

  • Mechanism: Introducing bulky side chains (e.g., tert-leucine) or backbone modifications (N-methylation) creates steric clashes that prevent the protease catalytic triad from accessing the scissile bond.[5]

  • Data Insight: Substitution of a single cleavage site with an nnAA can increase plasma half-life (

    
    ) from minutes to hours.
    
Conformational Pre-Organization

Natural peptides are flexible linear chains that lose significant entropy (


) when folding to bind a receptor.
  • Mechanism: nnAAs like Aib or 1-aminocyclopentanecarboxylic acid (

    
    )  restrict rotation around the 
    
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ) bonds.[5] This "pre-pays" the entropy cost, improving binding affinity (
    
    
    ).
Membrane Permeability (The "Chameleon" Effect)

Oral bioavailability requires passing through the intestinal epithelium.

  • Mechanism: N-methylation masks the polar N-H bond.[5] This reduces the solvation energy required to enter the lipid bilayer, allowing the peptide to transiently adopt a lipophilic conformation.

Part 3: Visualization of Logic Flow

The following diagram illustrates the decision matrix for selecting nnAAs based on the specific failure mode of a lead peptide.

nnAA_Selection_Logic Start Lead Peptide Failure Mode Instability Rapid Degradation (Proteolysis) Start->Instability Potency Low Potency (High Entropy) Start->Potency Permeability Poor Cell Entry (Polarity) Start->Permeability DAmino Incorporate D-Amino Acids (Stereochemical Mismatch) Instability->DAmino Exopeptidase NMethyl N-Methylation (Mask H-Bond Donor) Instability->NMethyl Endopeptidase Aib Insert Aib/Alpha-Methyl (Helix Induction) Potency->Aib Helical Target Cyclic Macrocyclization/Stapling (Lock Conformation) Potency->Cyclic Loop/Turn Target Permeability->NMethyl Passive Diffusion Permeability->Cyclic Hide Polar Surface

Figure 1: Decision tree for engineering peptides.[5] Select the nnAA class based on the specific biophysical limitation of the natural sequence.

Part 4: Practical Synthesis Guide (SPPS)

Synthesizing peptides with nnAAs, particularly sterically hindered ones (like Aib or N-methyl amino acids), requires deviations from standard Fmoc protocols.[5] The following protocol is designed for "difficult sequences" where standard coupling fails.

Protocol: Coupling Sterically Hindered Non-Natural Amino Acids

Objective: Couple a hindered Fmoc-nnAA-OH to a growing peptide chain on resin. Standard: Fmoc Solid Phase Peptide Synthesis (SPPS).[6][7][8]

Step 1: Resin Selection & Swelling[5][7][9]
  • Choice: Use ChemMatrix or PEG-PS resins.[5] These swell better than polystyrene in diverse solvents, crucial for allowing reagents to access the active sites in bulky sequences.

  • Action: Swell resin in DMF for 30 minutes. Do not skip.

Step 2: Deprotection (The Kinetic Check)
  • Reagent: 20% Piperidine in DMF with 0.1M HOBt .

  • Insight: HOBt prevents aspartimide formation (a common side reaction).

  • Validation: Measure UV absorbance of the piperidine-fulvene adduct to calculate removal efficiency.

Step 3: Activation (The Critical Step)

Standard HBTU/DIC coupling often fails for nnAAs due to slow kinetics.

  • Reagent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .[5]

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[5]

  • Stoichiometry: 4 eq Amino Acid : 3.9 eq HATU : 8 eq Base.

  • Pre-activation: Mix AA, HATU, and Base for exactly 30 seconds before adding to resin. Longer activation risks racemization.

Step 4: Coupling (Extended & Heated)
  • Condition: Shake for 2–4 hours (vs. standard 45 mins).

  • Microwave: If available, heat to 75°C for 5-10 minutes (except for Cys/His which racemize).

  • Double Coupling: For Aib-Aib or N-Me-N-Me linkages, drain and repeat the coupling step with fresh reagents.[5]

Step 5: In-Process Validation (Self-Validating System)

You cannot rely on the standard Kaiser test (ninhydrin) for secondary amines (like N-methyls) or prolines.[5]

  • Protocol: Use the Chloranil Test or p-Nitrophenol ester test .[5]

    • Positive (Free amine/Incomplete coupling): Blue/Green beads.

    • Negative (Complete coupling): Colorless/Yellow beads.

  • Micro-Cleavage: If unsure, remove ~2mg resin, cleave with 50uL TFA, and run on LC-MS.[5] This is the only definitive confirmation.

Workflow Diagram: The "Difficult Coupling" Cycle

SPPS_Protocol Start Start Cycle: Fmoc-Peptide-Resin Deprotect Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation (HATU/DIEA + nnAA) Wash1->Activate Coupling Coupling Reaction (2-4 hrs or Microwave) Activate->Coupling Check Validation Test (Chloranil/Micro-cleavage) Coupling->Check Recouple Double Couple (Fresh Reagents) Check->Recouple Fail (Blue/Green) Next Proceed to Next AA Check->Next Pass (Colorless) Cap Capping (Ac2O/Pyridine) Recouple->Cap Fail Again Cap->Next Terminate Chain

Figure 2: SPPS workflow optimized for hindered amino acids. Note the mandatory validation step before proceeding.

Part 5: Case Study – Semaglutide (Ozempic/Wegovy)

To understand the power of nnAAs, we examine Semaglutide , a GLP-1 analog for type 2 diabetes and obesity.

  • The Problem: Native GLP-1(7-37) has a half-life of ~1.5 minutes due to degradation by DPP-4 enzyme at the Alanine-8 position.[5]

  • The nnAA Solution:

    • Aib Substitution: The Alanine at position 8 is replaced with Aib (

      
      -aminoisobutyric acid) .
      
    • Mechanism: The gem-dimethyl group of Aib creates a steric block that prevents DPP-4 from cleaving the N-terminal dipeptide.[5]

    • Result: Combined with a fatty acid side-chain (albumin binding), the half-life extends to ~1 week , allowing once-weekly dosing.[5]

Part 6: Future Outlook – Genetic Code Expansion

While SPPS is the gold standard for discovery, Genetic Code Expansion (GCE) is revolutionizing biologics production. This involves engineering an organism (e.g., E. coli) with an orthogonal tRNA/aminoacyl-tRNA synthetase pair .[5][10]

  • Concept: The pair is evolved to recognize a specific nnAA and incorporate it in response to a "blank" codon (usually the Amber stop codon, UAG).

  • Application: Allows the cellular synthesis of proteins containing nnAAs (e.g., acetyl-lysine, p-azido-phenylalanine) for site-specific conjugation or probing, bridging the gap between synthetic peptides and recombinant proteins.[5]

References

  • Semaglutide Structure & Mechanism: Lau, J., et al. (2015). "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide."[5] Journal of Medicinal Chemistry. Link

  • SPPS of Hindered Amino Acids: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • N-Methylation & Permeability: Di, L. (2015).[5] "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal. Link

  • Genetic Code Expansion: Chin, J. W. (2014). "Expanding and reprogramming the genetic code." Nature. Link

  • Non-Natural Amino Acids in Drug Design: Blaskovich, M. A. (2016). "Unusual Amino Acids in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes & Protocols: Site-Specific Bioconjugation Utilizing Boc-L-2-(5-BromoThienyl)-alanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The site-specific incorporation of unnatural amino acids (UAAs) into peptides and proteins is a transformative tool in chemical biology and drug development, enabling the creation of precisely engineered biomolecules with novel functions.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the use of Boc-L-2-(5-BromoThienyl)-alanine , a versatile UAA that serves as a handle for palladium-catalyzed cross-coupling reactions. The 5-bromothienyl moiety offers a robust and bioorthogonal site for carbon-carbon bond formation, allowing for the stable conjugation of a wide array of molecules, including small-molecule drugs, imaging agents, and complex organic scaffolds, to a target peptide.[4] We present a complete workflow, from the incorporation of this UAA into a peptide sequence via Boc-based Solid-Phase Peptide Synthesis (SPPS) to subsequent Suzuki-Miyaura and Stille cross-coupling reactions for bioconjugation.

Introduction: The Rationale for Boc-L-2-(5-BromoThienyl)-alanine in Bioconjugation

The pursuit of next-generation biotherapeutics, such as antibody-drug conjugates (ADCs) and peptide-drug conjugates, hinges on the ability to create stable, homogeneous, and precisely defined molecular constructs.[5] Traditional bioconjugation methods often target the side chains of natural amino acids (e.g., lysine, cysteine), which can lead to heterogeneous products with variable efficacy and pharmacokinetic profiles. The incorporation of UAAs with bioorthogonal functionalities provides a powerful solution to this challenge.[6][7]

Boc-L-2-(5-BromoThienyl)-alanine is a particularly advantageous UAA for several reasons:

  • Chemical Stability: The bromo-thienyl group is stable to the acidic conditions required for Boc-group deprotection during SPPS, ensuring its integrity throughout the peptide synthesis process.[8][9]

  • Bioorthogonality: The aryl bromide handle does not react with native functional groups found in biomolecules, ensuring that subsequent conjugation reactions are highly specific to the UAA insertion site.

  • Versatile Reactivity: It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions are among the most powerful and versatile C-C bond-forming reactions in organic synthesis and have been successfully adapted for use in aqueous, biological contexts.[5][10] This allows for the introduction of a vast diversity of chemical moieties.

  • Structural Impact: The thienyl group is an aromatic bioisostere of a phenyl ring, which can be used to probe structure-activity relationships or enhance the pharmacological properties of a peptide.[4]

This guide will detail the necessary steps to leverage these advantages in a laboratory setting.

Workflow Overview

The overall strategy involves a two-stage process: the synthesis of a peptide containing the UAA, followed by the site-specific conjugation reaction.

G cluster_0 Part 1: Peptide Synthesis cluster_1 Part 2: Bioconjugation A Start with Merrifield Resin B Attach First Amino Acid (e.g., via Cesium Salt Method) A->B C Perform Boc-SPPS Cycles (Deprotection -> Neutralization -> Coupling) B->C D Couple Boc-L-2-(5-BrThienyl)-alanine C->D E Continue SPPS Cycles for Full Sequence D->E F Final Cleavage & Deprotection (e.g., with HF or TFMSA) E->F G Purify & Characterize Peptide F->G H Dissolve Peptide in Aqueous Buffer G->H Peptide-Br I Add Boronic Acid/Ester (Suzuki) or Organostannane (Stille) H->I J Add Pd Catalyst & Ligand I->J K Reaction under Inert Atmosphere J->K L Purify Conjugate (RP-HPLC) K->L M Characterize Final Bioconjugate (MS, etc.) L->M

Caption: Overall workflow from peptide synthesis to bioconjugation.

Experimental Protocols

Part 1: Incorporation of Boc-L-2-(5-BromoThienyl)-alanine via Boc-SPPS

Boc-based Solid-Phase Peptide Synthesis (SPPS) is a robust method for incorporating this UAA.[8][11] The strategy relies on the differential acid lability of the temporary Nα-Boc protecting group and the more permanent side-chain protecting groups.[8]

Materials & Reagents

ReagentGradePurpose
Merrifield Resin (or other suitable)Peptide synthesis gradeSolid support
Boc-protected Amino AcidsPeptide synthesis gradeBuilding blocks
Boc-L-2-(5-BromoThienyl)-alanine >98% PurityUnnatural amino acid
Dichloromethane (DCM)Peptide synthesis gradeSolvent (swelling, washing)
N,N-Dimethylformamide (DMF)Peptide synthesis gradeSolvent (coupling)
Trifluoroacetic Acid (TFA)Reagent gradeBoc deprotection
Diisopropylethylamine (DIEA)Peptide synthesis gradeNeutralization
HBTU / HOBtPeptide synthesis gradeCoupling reagents
Anhydrous Hydrogen Fluoride (HF)For peptide synthesisFinal cleavage and side-chain deprotection
Anisole / ThioanisoleReagent gradeScavengers for cleavage

Protocol 1: Standard Boc-SPPS Cycle for UAA Incorporation

This protocol outlines a single coupling cycle. Repeat as necessary for the full peptide sequence.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • N-α-Boc Deprotection:

    • Drain the DCM. Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2-3 minutes (pre-wash), drain, and add a fresh 50% TFA/DCM solution.

    • Agitate for 20-30 minutes at room temperature.[1][9]

    • Drain the TFA solution and wash the resin thoroughly with DCM (5x).

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes. Repeat this step.[1]

    • Drain and wash the resin thoroughly with DCM (3x) to remove excess base.

  • Amino Acid Coupling (HBTU/HOBt Method):

    • Pre-activation: In a separate vial, dissolve the desired Boc-protected amino acid (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature. For the bulky Boc-L-2-(5-BromoThienyl)-alanine , extending the coupling time to 4 hours or performing a double coupling is recommended to ensure high efficiency.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).[1]

    • Once complete, drain the coupling solution and wash the resin sequentially with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol 2: Final Peptide Cleavage and Deprotection

Causality: Strong acid, such as HF, is required to cleave the peptide from the Merrifield resin and remove benzyl-based side-chain protecting groups. Scavengers like anisole are critical to trap the highly reactive carbocations generated during this process, preventing side reactions with sensitive residues like Trp and Met.[9][12]

  • Dry the fully synthesized peptide-resin under vacuum.

  • Place the resin in an HF cleavage apparatus. Add scavengers (e.g., 1 mL of anisole per gram of resin).

  • Cool the apparatus to -10°C. Carefully condense anhydrous HF into the vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • After the reaction, remove the HF by evaporation under a stream of nitrogen.

  • Wash the resulting peptide/resin mixture with cold diethyl ether to remove scavengers and organic byproducts.

  • Extract the crude peptide with an appropriate aqueous solvent (e.g., 10% acetic acid).

  • Lyophilize the aqueous extract to obtain the crude peptide powder.

  • Purify the peptide by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and confirm its identity and purity via Mass Spectrometry.

Part 2: Palladium-Catalyzed Bioconjugation

With the purified bromo-thienyl-containing peptide in hand, the next stage is the site-specific conjugation. The Suzuki-Miyaura coupling is often preferred due to the commercial availability of a vast array of boronic acids and esters and generally milder reaction conditions.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Stille Coupling Peptide_Br Peptide-Thienyl-Br Coupled_Product Peptide-Thienyl-R Peptide_Br->Coupled_Product Boronic_Acid R-B(OH)₂ Boronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Aqueous Base (e.g., K₂CO₃) Peptide_Br2 Peptide-Thienyl-Br Coupled_Product2 Peptide-Thienyl-R Peptide_Br2->Coupled_Product2 Organostannane R-Sn(Bu)₃ Organostannane->Coupled_Product2 Pd_Catalyst2 Pd Catalyst

Caption: Reaction schemes for Suzuki-Miyaura and Stille couplings.

Protocol 3: Suzuki-Miyaura Cross-Coupling on the Peptide

Causality: This protocol is adapted from successful couplings on brominated tryptophan residues in peptides.[10] The reaction is performed in an aqueous buffer system to maintain peptide solubility. A water-soluble palladium catalyst or a ligand that promotes catalysis in water is essential. The base is required for the transmetalation step of the catalytic cycle.

Reagents & Conditions

ParameterRecommended ConditionNotes
Peptide Substrate1 eq.Dissolved in aqueous buffer.
Boronic Acid/Ester5-10 eq.A large excess drives the reaction to completion.
Palladium Catalyst5-10 mol% (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Pd(PPh₃)₄ is common, but water-soluble catalysts may improve results.
Base10-20 eq. (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)An inorganic base is crucial for the catalytic cycle.
Solvent SystemAqueous Buffer (e.g., 100 mM Phosphate, pH 7.5) with co-solvent (e.g., DMF, ACN)Co-solvent helps solubilize the boronic acid and catalyst. Degas thoroughly to remove oxygen.[5]
Temperature37-50°CMild heating can increase reaction rates without denaturing the peptide.[10]
AtmosphereInert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • Preparation: In a reaction vial, dissolve the bromo-thienyl peptide in the degassed aqueous buffer/co-solvent mixture.

  • Reagent Addition: Add the boronic acid, followed by the aqueous base.

  • Catalyst Addition: In a separate vial, dissolve the palladium catalyst in a small amount of degassed co-solvent (e.g., DMF) and add it to the reaction mixture.

  • Reaction: Seal the vial under an inert atmosphere and agitate the mixture at the desired temperature (e.g., 37°C) for 4-18 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching with a small amount of acid, and analyzing by LC-MS. Look for the disappearance of the starting peptide mass and the appearance of the expected product mass.

  • Purification: Once complete, acidify the reaction mixture with TFA or acetic acid and purify the conjugate using RP-HPLC.

  • Characterization: Confirm the identity and purity of the final bioconjugate by high-resolution mass spectrometry.

Protocol 4: Stille Cross-Coupling on the Peptide

Causality: The Stille reaction is an alternative that is tolerant of many functional groups.[13] However, organostannane reagents are toxic and must be handled with care. The mechanism is similar to Suzuki, involving oxidative addition, transmetalation, and reductive elimination.[13]

Reagents & Conditions

ParameterRecommended ConditionNotes
Peptide Substrate1 eq.Dissolved in aqueous buffer.
Organostannane3-5 eq. (e.g., R-Sn(Bu)₃)Handle with extreme care due to toxicity.
Palladium Catalyst5-10 mol% (e.g., Pd(PPh₃)₄, Pd₂dba₃)
AdditiveOptional: Cu(I) salts can accelerate the reaction.
Solvent SystemDegassed aqueous buffer with co-solvent (DMF, NMP)
Temperature25-50°C
AtmosphereInert (Argon or Nitrogen)Crucial for catalyst stability.

Step-by-Step Procedure:

  • Follow the same setup and preparation steps as for the Suzuki coupling (Protocol 3, steps 1-3), substituting the boronic acid/base with the organostannane reagent.

  • Run the reaction under an inert atmosphere at the desired temperature for 4-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the product by RP-HPLC. The removal of toxic tin byproducts is critical. This can often be achieved by precipitation or through careful chromatographic separation.

  • Characterize the final product by high-resolution mass spectrometry.

Data Analysis and Characterization

Rigorous analytical characterization is essential to validate the successful synthesis and conjugation of the peptide.

Key Analytical Techniques

TechniquePurpose
RP-HPLC To purify the crude peptide and the final conjugate. Also used to assess purity by analyzing the peak area.
Mass Spectrometry (MS) To confirm the molecular weight of the peptide and the final conjugate. A successful reaction will show a mass shift corresponding to the conjugated moiety.[10][14]
Tandem MS (MS/MS) To confirm the peptide sequence and verify that the modification has occurred at the intended 5-bromo-thienyl-alanine residue. Fragmentation should show a mass modification on the fragment ions containing the UAA.[3][15]

Expected Mass Spectrometry Results

Let M_peptide be the mass of the starting peptide containing Boc-L-2-(5-BromoThienyl)-alanine. Let M_R be the mass of the group (R) being conjugated.

  • Starting Peptide (after cleavage): The calculated mass should correspond to the peptide sequence containing the C₇H₆BrS (bromothienyl-alanyl) residue.

  • Suzuki Coupling Product: The expected mass will be: Mass_Product = M_peptide - Mass(Br) + Mass(R)

  • Stille Coupling Product: The expected mass will be: Mass_Product = M_peptide - Mass(Br) + Mass(R)

In MS/MS analysis, fragment ions (b- and y-ions) that contain the modified UAA will show the corresponding mass shift, confirming the site of conjugation.[7]

Conclusion and Future Outlook

Boc-L-2-(5-BromoThienyl)-alanine provides a reliable and versatile platform for the site-specific modification of peptides. The protocols outlined in this guide, from SPPS incorporation to palladium-catalyzed bioconjugation, offer a complete workflow for researchers in drug discovery and chemical biology. The stability of the aryl-bromide handle and the efficiency of the Suzuki and Stille reactions allow for the creation of novel, well-defined bioconjugates with potentially enhanced therapeutic or diagnostic properties. Future work may involve adapting these protocols for larger protein systems through in-vivo UAA incorporation methods and exploring a wider range of palladium catalysts and ligands to further optimize reaction kinetics and yields in complex biological media.

References

  • Bener, M., et al. (2012). A supramolecular peptide nanofiber templated Pd nanocatalyst for efficient Suzuki coupling reactions under aqueous conditions. Chemical Communications, 48(89), 10975-10977. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec Peptides. [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters. [Link]

  • MtoZ Biolabs. (n.d.). Peptide Fragmentation. MtoZ Biolabs. [Link]

  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... [Image]. ResearchGate. [Link]

  • 5z.com. (n.d.). Peptide Ligation via Suzuki-Miyaura Cross-Coupling Reaction. 5z.com. [Link]

  • MDPI. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 22(3), 395. [Link]

  • Gucwa, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7000. [Link]

  • ResearchGate. (2015). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]

  • ResearchGate. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate. [Link]

  • Google Patents. (n.d.). US5538897A - Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases.
  • University of Arizona. (n.d.). Mass spectrometry of peptides and proteins. Department of Chemistry and Biochemistry. [Link]

  • ACS Publications. (2009). Biomimetic Synthesis of Pd Nanocatalysts for the Stille Coupling Reaction. ACS Nano, 3(6), 1573-1580. [Link]

  • NIH. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC. [Link]

  • Humana Press. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology, vol 35. [Link]

  • NIH. (n.d.). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. PMC. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Wiley-VCH. [Link]

  • ETH Library. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Library. [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling on Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Late-Stage Functionalization, Stapling, and Macrocyclization in Aqueous Media

Introduction: The Shift from Solid-Phase to Late-Stage

Traditional peptide synthesis relies heavily on Solid-Phase Peptide Synthesis (SPPS). While SPPS is robust for building the primary sequence, it limits the introduction of complex functional groups (fluorophores, drug conjugates, staples) to the building block stage. This often leads to poor coupling efficiency or incompatibility with cleavage conditions (e.g., TFA).

Palladium-catalyzed cross-coupling has emerged as the premier tool for Late-Stage Functionalization (LSF) . It allows researchers to modify fully deprotected, native, or pre-functionalized peptides in solution. However, applying organometallic chemistry—traditionally performed in anhydrous toluene or THF—to biomolecules in water presents unique challenges.

The Core Challenge: The "Poisoning" Problem

Peptides are essentially chelating polymers. The backbone amides, along with side chains like Histidine (imidazole), Cysteine (thiol), and Methionine (thioether), are potent Lewis bases.

  • The Problem: These residues compete with the phosphine ligands for the Palladium center. If the peptide displaces the ligand, the catalyst deactivates (forms "Pd-black") or becomes unreactive toward the aryl halide.

  • The Solution: Use bulky, electron-rich, water-soluble ligands (e.g., sSPhos, ADHP, TXPTS) that bind Pd tighter than the peptide does, while maintaining catalytic activity in aqueous buffers.

Mechanistic Workflow & Catalyst Selection

The Peptide-Adapted Catalytic Cycle

The standard Suzuki/Sonogashira cycle must be modified to account for aqueous solubility and competitive inhibition.

G cluster_cycle Aqueous Peptide Cross-Coupling Cycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X Complex Pd(II)-Ar-X Species OxAdd->Complex TransMet Transmetallation (Boronic Acid/Base) Complex->TransMet Ar-B(OH)2 + OH- Poison CATALYST POISONING (Peptide Coordination) Complex->Poison Coordination by His/Cys/Met RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->Pd0 Reversible with Strong Ligands caption Fig 1: The catalytic cycle highlights the critical risk of 'Poisoning' where peptide residues sequester Pd(II).

Ligand Selection Matrix

Success depends entirely on the Ligand/Precatalyst choice.

Ligand ClassSpecific LigandSolubilityApplicationKey Feature
Sulfonated Phosphines sSPhos , TXPTS High (Water)Suzuki-MiyauraSteric bulk prevents peptide coordination; negative charge prevents cell penetration (good for extracellular targets).
Guanidines / Pyrimidines ADHP , L3 Moderate (Buffer)Trace LabelingBiomimetic H-bonding; extremely active at low concentrations (micromolar).
Buchwald Precatalysts XPhos Pd G3/G4 Low (Requires Co-solvent)Difficult CouplingsRapid activation; best for hydrophobic peptides in DMSO/Water mixtures.
Simple Salts Pd(OAc)₂ LowC-H ActivationRequires acidic media; uses the peptide itself as a directing group (Trp-C2).

Detailed Protocols

Protocol A: Aqueous Suzuki-Miyaura Coupling (The "Workhorse")

Application: Modifying Halogenated Phenylalanine (


) or Tyrosine residues.
Target:  Synthesis of biaryl peptides, stapling, or fluorophore attachment.
  • Reagents:

    • Substrate: Peptide containing 4-iodo-phenylalanine (4-I-Phe).

    • Partner: Aryl-boronic acid (1.5 - 2.0 equiv).

    • Catalyst:

      
       or 
      
      
      
      .
    • Ligand: sSPhos (Sodium 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl-3′-sulfonate).

    • Solvent: 100 mM Phosphate Buffer (pH 8.0) / Acetonitrile (3:1 ratio).

Step-by-Step Methodology:

  • Stock Preparation:

    • Dissolve the peptide in buffer to a concentration of 1 mM.

    • Dissolve the Aryl-boronic acid in a minimal amount of Acetonitrile (MeCN).

  • Catalyst Pre-complexation (Critical):

    • In a separate vial, mix

      
       and sSPhos  (Ratio 1:2) in degassed water. Let stand for 5 mins. Why? This forms the active water-soluble species before it touches the peptide "poison."
      
  • Reaction Assembly:

    • Add the Boronic acid solution to the Peptide solution.

    • Add the Pre-complexed Catalyst (5-10 mol% relative to peptide).

  • Incubation:

    • Seal vial under Argon (or Nitrogen).

    • Stir at 37°C for 2-4 hours . Note: Higher temps (60°C) increase yield but risk peptide hydrolysis.

  • Quenching & Purification:

    • Add 3-mercaptopropionic acid or DTT (excess) to scavenge Palladium.

    • Analyze via LC-MS. Purify via preparative HPLC.

Protocol B: Tryptophan C2-H Arylation (Native Modification)

Application: Modifying native Tryptophan residues without pre-functionalization (Direct C-H activation). Mechanism: Electrophilic palladation directed by the indole nitrogen.

  • Reagents:

    • Substrate: Trp-containing peptide.

    • Partner: Aryl Iodide (Ar-I).

    • Catalyst:

      
       (10 mol%).
      
    • Additives:

      
       (2 equiv) - Acts as iodide scavenger and oxidant.
      
    • Acid: Trifluoroacetic acid (TFA) or Acetic Acid (AcOH).

Step-by-Step Methodology:

  • Solvent System:

    • This reaction requires acidic conditions to facilitate the C-H activation step. Use AcOH:TFE (Trifluoroethanol) (1:1).

  • Assembly:

    • Dissolve Peptide (0.5 mM) and Aryl Iodide (2 equiv) in the solvent mixture.

    • Add

      
       and 
      
      
      
      .
  • Reaction:

    • Stir at room temperature to 45°C for 12-24 hours.

    • Observation: The mixture may turn dark (AgI precipitation).

  • Workup:

    • Filter through Celite to remove Silver salts.

    • Evaporate TFE/AcOH.

    • Redissolve in water/MeCN for HPLC.

Protocol C: Peptide Stapling via Double Suzuki Coupling

Application: Locking a peptide into an alpha-helical conformation using a bis-boronic acid linker.

Step-by-Step Methodology:

  • Peptide Design:

    • Synthesize peptide with two 4-iodo-phenylalanine residues spaced

      
       or 
      
      
      
      apart.
  • Linker:

    • Use a bis-boronic acid linker (e.g., 1,3-benzenediboronic acid).

  • Conditions:

    • Follow Protocol A (sSPhos/Pd), but perform under high dilution (0.1 mM peptide) to favor intra-molecular cycling over inter-molecular polymerization.

  • Monitoring:

    • LC-MS is crucial. Look for the mass shift corresponding to the linker insertion minus two iodides.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Black Precipitate "Pd-Black" formation. Ligand detached, Pd aggregated.Increase Ligand:Pd ratio (up to 4:1). Switch to sSPhos or ADHP. Lower temperature.
No Reaction (SM remains) Catalyst poisoning or Oxidative Addition failure.Check pH. If pH < 7, amines are protonated (good for preventing poisoning) but transmetallation is slow. Adjust to pH 7.5-8.0.
Multiple Products Non-specific binding or multiple functionalizations.Reduce Catalyst loading. Ensure Peptide is pure (scavenge free thiols if Cys is present).
Precipitation of Peptide Solvent incompatibility.Add solubilizers: 10% SDS (Sodium Dodecyl Sulfate) or TFE.

Decision Tree for Method Selection

DecisionTree Start Peptide Modification Goal Q1 Is the Peptide Pre-Functionalized? Start->Q1 Yes Yes (Contains I, Br, OTf) Q1->Yes No No (Native Sequence) Q1->No Suzuki Suzuki-Miyaura (Protocol A) Yes->Suzuki Aryl/Vinyl Partner Sonogashira Sonogashira (Alkynes) Yes->Sonogashira Alkyne Partner Native Target Residue? No->Native Trp Tryptophan Native->Trp Cys Cysteine Native->Cys CHAct C2-H Activation (Protocol B) Trp->CHAct Sarylation S-Arylation (Buchwald-Hartwig) Cys->Sarylation caption Fig 2: Logic flow for selecting the appropriate Pd-catalyzed methodology based on substrate availability.

References

  • Verheyen, A. et al. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI Molecules. [Link]

  • Zhan, B. et al. (2020).[1] Late-stage functionalization of peptides via a palladium-catalyzed C(sp3)–H activation strategy. Chemical Communications.[1][2] [Link]

  • Chalker, J. M. et al. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling.[3][4] Journal of the American Chemical Society. [Link]

  • Ruiz-Rodriguez, J. et al. (2016). Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Wang, Y. et al. (2021). Direct C4-Acetoxylation of Tryptophan and Tryptophan-Containing Peptides via Palladium(II)-Catalyzed C–H Activation. Organic Letters. [Link][5]

Sources

Purification of peptides with Boc-L-2-(5-BromoThienyl)-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of Peptides Containing 5-Bromo-2-Thienylalanine

Abstract

The incorporation of L-2-(5-BromoThienyl)-alanine (5-Br-Thi) into peptide sequences introduces unique electronic properties and a versatile handle for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling).[1] However, the high hydrophobicity of the thiophene ring, combined with the steric bulk of the bromine atom, presents significant challenges during purification. These include peptide aggregation, retention time shifting, and the potential for debromination under harsh cleavage conditions. This guide provides a field-proven protocol for the synthesis, cleavage, and Reverse-Phase HPLC (RP-HPLC) purification of 5-Br-Thi-containing peptides, ensuring structural integrity and high recovery.[1]

Chemical Context & Strategic Planning

The starting material, Boc-L-2-(5-BromoThienyl)-alanine , is typically used in Boc-chemistry Solid Phase Peptide Synthesis (SPPS).[1] However, the purification strategy must account for the final state of the peptide (free amine vs. N-Boc protected) and the sensitivity of the carbon-bromine (C-Br) bond.

Key Physicochemical Challenges
  • Hydrophobicity: The 5-bromothienyl moiety is significantly more hydrophobic than Phenylalanine or Tryptophan. This leads to strong retention on C18 columns and a high propensity for aggregation in aqueous buffers.

  • Isotopic Signature: Bromine possesses two stable isotopes (

    
    Br and 
    
    
    
    Br) in a nearly 1:1 ratio.[1] Mass spectrometry (MS) analysis will display a characteristic "doublet" pattern (M and M+2 peaks of equal intensity), which serves as a critical diagnostic tool for product verification.
  • Chemical Stability: While the thiophene ring is stable to standard TFA (Trifluoroacetic acid) deprotection, the C-Br bond can be susceptible to reduction (debromination) if highly reactive radical scavengers are used during HF cleavage (Boc chemistry) or if the peptide is subjected to harsh reducing conditions.

Synthesis & Cleavage Workflow

The quality of the crude material dictates the success of the purification. We recommend specific cleavage cocktails to preserve the halogenated motif.

Diagram 1: Synthesis & Cleavage Decision Tree

SynthesisWorkflow Start Start: Boc-L-2-(5-Br-Thi)-Ala SPPS_Type Select SPPS Strategy Start->SPPS_Type Boc_SPPS Boc-SPPS (HF Cleavage) SPPS_Type->Boc_SPPS Standard Fmoc_SPPS Fmoc-SPPS (TFA Cleavage) SPPS_Type->Fmoc_SPPS Alternative HF_Risk Risk: Debromination via Radical Mechanism Boc_SPPS->HF_Risk TFA_Safe Safe: Standard TFA Cocktail Fmoc_SPPS->TFA_Safe Protocol_HF Protocol A: Low-High HF Method Scavenger: p-Cresol only HF_Risk->Protocol_HF Mitigation Protocol_TFA Protocol B: TFA/TIS/H2O (95:2.5:2.5) TFA_Safe->Protocol_TFA Crude Crude Peptide (Ready for HPLC) Protocol_HF->Crude Protocol_TFA->Crude

Caption: Workflow for preserving the 5-Br-Thi moiety during cleavage. Note the restriction on scavengers for Boc-SPPS.[1]

Protocol A: HF Cleavage (Boc-Chemistry)
  • Warning: Avoid thiols (ethanedithiol, thioanisole) if possible, as they can sometimes promote radical side reactions or sulfur-bromine exchange under extreme acidity.[1]

  • Cocktail: Anhydrous HF (90%) + p-Cresol (10%).[1]

  • Conditions: 0°C for 60 minutes.

  • Rationale: p-Cresol is a sufficient scavenger for tert-butyl cations without being overly reductive toward the aryl bromide.[1]

Protocol B: TFA Cleavage (Fmoc-Chemistry)
  • Cocktail: TFA (95%) + Triisopropylsilane (TIS) (2.5%) + Water (2.5%).[1]

  • Conditions: Room temperature, 2-3 hours.

  • Rationale: TIS is the preferred scavenger. Avoid using DTT or high concentrations of silanes if the peptide sequence allows, to minimize any risk of reduction.

Purification Protocol (RP-HPLC)

Due to the hydrophobicity of the 5-Br-Thi residue, standard gradients often fail to elute the peptide or result in broad, tailing peaks.

Step 1: Sample Preparation (Solubilization)

Hydrophobic peptides often aggregate, forming "gel-like" precipitates in acidic water.[1]

  • Solvent A: 0.1% TFA in Water (Milli-Q).[1]

  • Solvent B: 0.1% TFA in Acetonitrile (ACN).

  • Dissolution Buffer: Dissolve the crude peptide in 20-30% Acetonitrile/Water .

    • If insoluble: Add 6M Guanidine-HCl or Acetic Acid dropwise until clear.[1]

    • Tip: Sonicate for 5 minutes at room temperature. Do not heat above 40°C to prevent degradation.

Step 2: Column Selection
  • Primary Choice: C8 (Octyl) or Phenyl-Hexyl .[1]

    • Why? The 5-Br-Thi group is extremely hydrophobic.[1] A C18 column may retain the peptide too strongly, requiring very high %B for elution, which compresses the separation window. C8 offers slightly less retention, improving peak shape. Phenyl-Hexyl offers unique

      
      -
      
      
      
      selectivity with the thiophene ring.[1]
  • Secondary Choice: C18 (Wide Pore 300Å). Use if the peptide is large (>30 residues).

Step 3: Gradient Optimization

The brominated residue will shift the elution profile significantly later than a standard phenylalanine analog.

Table 1: Recommended Gradient Parameters

ParameterSettingRationale
Flow Rate 15-20 mL/min (for 20mm ID column)Standard prep scale flow.
Wavelength 230 nm & 280 nmThiophene has strong absorption ~230-240 nm. 280 nm is less sensitive but good for Trp/Tyr.[1]
Mobile Phase A 0.1% TFA in H₂OIon-pairing agent to solubilize cationic peptides.[1]
Mobile Phase B 0.1% TFA in ACNStandard organic modifier.
Gradient Slope 0.5% to 1% B per minuteShallow gradients are required to separate the brominated product from potential debrominated impurities (Des-Bromo).[1]
Temperature 45°C - 60°C CRITICAL. Elevated temperature breaks hydrophobic aggregates and sharpens peaks.[1]

Gradient Profile (Example):

  • Equilibration: 10% B (2 min).

  • Loading: Inject sample.

  • Wash: 10% B (2 min) to remove salts.

  • Elution: Linear ramp from 30% B to 70% B over 40 minutes.

  • Wash: 95% B (5 min).

Diagram 2: Purification Logic & Troubleshooting

PurificationLogic Sample Dissolved Crude Sample Test_Run Analytical Test Run (C18, 5-95% B) Sample->Test_Run Result_Broad Result: Broad/Split Peaks? Test_Run->Result_Broad Result_Late Result: Elutes >80% B? Test_Run->Result_Late Action_Heat Action: Heat Column to 60°C (Break Aggregates) Result_Broad->Action_Heat Yes Action_Buffer Action: Add 10% TFE or Isopropanol to Buffer A Result_Broad->Action_Buffer Yes (if heating fails) Final_Prep Final Preparative Run Result_Broad->Final_Prep No Action_Col Action: Switch to C4 or C8 Column Result_Late->Action_Col Yes Action_Heat->Final_Prep Action_Col->Final_Prep Action_Buffer->Final_Prep

Caption: Decision matrix for optimizing peak shape and retention. Heating is the first line of defense against aggregation.

Post-Purification & Quality Control

Lyophilization
  • Solvent Exchange: If the elution buffer contains high concentrations of ACN, dilute with water before freezing to ensure a solid cake.

  • Light Sensitivity: Store the lyophilized powder protected from light. Brominated aromatic compounds can undergo slow photolytic debromination over months.

Mass Spectrometry Validation

You must confirm the presence of the bromine atom.

  • Look for: The 1:1 doublet.

    • Example: If the peptide mass (monoisotopic using

      
      Br) is 1000.0 Da.
      
    • Spectrum: Peak at 1000.0 (100%) and Peak at 1002.0 (~98%).[1]

  • Common Impurity: "Des-Bromo" peptide (M - 78/80 Da).[1] This indicates reduction occurred during synthesis or cleavage. If this peak is >5%, re-optimize the cleavage cocktail (remove thiols).

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. Link[1]

  • Boysen, R. I., & Hearn, M. T. (2006). "High-performance liquid chromatography of peptides: purification and analysis." Nature Protocols, 1, 2315–2325. Link[1]

  • Gong, H., et al. (2008). "Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-thienylalanine Peptides." Journal of the American Chemical Society, 130(32), 10868–10869. (Context for application of the residue). Link[1]

Sources

Troubleshooting & Optimization

Improving coupling efficiency of Boc-L-2-(5-BromoThienyl)-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Thienyl Moiety

Welcome to the technical guide for Boc-L-2-(5-BromoThienyl)-alanine . You are likely encountering difficulties because this amino acid presents a "perfect storm" of peptide synthesis challenges:

  • Steric Hindrance: The 5-bromo-thiophene side chain is significantly bulkier than Phenylalanine, creating a high energy barrier for the incoming nucleophile.[]

  • Electronic Activation (Racemization Risk): The bromine atom at position 5 is electron-withdrawing.[] This inductive effect pulls electron density from the thiophene ring, which in turn increases the acidity of the

    
    -proton. This makes the residue highly prone to racemization  (conversion from L to D) under basic coupling conditions.
    
  • Solubility: The aromatic, halogenated side chain drives aggregation, particularly in standard DCM/DMF mixtures.

This guide moves beyond standard protocols to provide "battle-tested" solutions for these specific chemical behaviors.

Module 1: Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using this logic flow.

TroubleshootingFlow Start Start: Identify Failure Mode CheckHPLC Analyze Crude HPLC/MS Start->CheckHPLC DesVal Deletion Sequence (Mass = Target - Residue) CheckHPLC->DesVal Missing Mass Racem Split Peaks/Shoulders (Mass = Target) CheckHPLC->Racem Doublets Aggreg Broad Peaks / Low Yield (Incomplete Coupling) CheckHPLC->Aggreg Broad/Low Area Sol_Kinetics Kinetics Issue: Switch to HATU/HOAt Double Couple DesVal->Sol_Kinetics Sol_Base Base Issue: Switch DIEA -> Collidine Reduce Temp (<40°C) Racem->Sol_Base Sol_Solvent Solvation Issue: Use NMP or DMSO/DMF (1:4) Use Magic Mixture Aggreg->Sol_Solvent Sol_Kinetics->Sol_Solvent If fails

Figure 1: Diagnostic decision tree for isolating coupling failures specific to halogenated aromatic amino acids.

Module 2: Critical Parameters & The "Why"

The Base Selection (Racemization Control)
  • The Trap: Standard protocols use DIEA (Diisopropylethylamine). For 5-Br-Thienylalanine, DIEA is often too basic (

    
    ), promoting the abstraction of the sensitized 
    
    
    
    -proton.
  • The Fix: Use TMP (2,4,6-Trimethylpyridine / Collidine) .

    • Why: Collidine is a weaker base (

      
      ) but sufficient to neutralize the generated acid during coupling. It creates a "safe zone" where coupling proceeds, but proton abstraction (racemization) is kinetically disfavored.
      
Activation Chemistry
  • The Trap: Carbodiimides (DIC) are too slow for this bulky residue, allowing time for side reactions.

  • The Fix: Use HATU or COMU .

    • Why: These reagents generate an active ester (At-ester or Oxyma-ester) that reacts orders of magnitude faster than carbodiimides, outcompeting the racemization pathway. Note: Pre-activation time must be kept under 30 seconds to prevent guanidinium capping.

Solvation (The "Thiophene Effect")
  • The Trap: The bromine atom increases lipophilicity, causing the peptide chain to "collapse" on itself in DCM.

  • The Fix: NMP (N-methyl-2-pyrrolidone) is superior to DMF for this specific residue. If NMP is unavailable, a 10-20% DMSO spike in DMF is mandatory for chains >10 residues.

Module 3: Troubleshooting Q&A

Q1: My coupling yield is stuck at ~70% despite double coupling. What is happening?

  • Diagnosis: You are likely experiencing "on-resin aggregation" where the bulky Br-Thienyl group cannot access the N-terminus.

  • Solution: Implement the "Magic Mixture" protocol.

    • Add 0.1 M LiCl (Lithium Chloride) to your coupling solution.

    • Mechanism:[2][3][4][5] Chaotropic salts like LiCl disrupt the hydrogen bonding network and beta-sheet formation on the resin, "swelling" the polymer matrix and allowing the bulky amino acid to penetrate.

Q2: I see a "doublet" peak in HPLC with identical mass. Is my reagent bad?

  • Diagnosis: No, this is racemization . You have created a mixture of L- and D-isomers.

  • Solution:

    • Switch from DIEA to Collidine (TMP) immediately.

    • If using Microwave synthesis, lower the temperature to 50°C (standard is often 75°C). The activation energy for racemization is crossed at high temperatures for electron-deficient aromatics.

    • Add Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) as an additive; it is superior to HOBt for suppressing racemization.[]

Q3: The reaction mixture turns dark black/brown. Is the Thiophene degrading?

  • Diagnosis: Thiophene derivatives are sensitive to oxidation and strong acids. While the Bromine stabilizes it somewhat, dark colors often indicate oxidative degradation or polymerization.

  • Solution:

    • Ensure your solvent (DMF/NMP) is amine-free and fresh.

    • Degas your solvents with Nitrogen/Argon.

    • Avoid over-activation: Do not let the activated ester sit for >2 minutes before adding to the resin.

Module 4: Optimized Protocols

Protocol A: The "Safe" Method (Low Racemization Risk)

Best for: Long peptides, expensive resin, or when purity is paramount.

StepReagentVolume/Conc.Time
1. Swell DCM-15 min
2.[] Dissolve Boc-5-Br-Thi-OH in NMP0.2 M-
3. Activate DIC (0.5 eq) + Oxyma Pure (0.5 eq)1:1 ratio to AAPre-activate 2 min
4. Couple Add to resin-60 min
5. Recouple Repeat steps 2-4-60 min
Protocol B: The "Power" Method (High Steric Hindrance)

Best for: Coupling onto secondary amines (Proline) or other bulky residues.

  • Dissolve: 4.0 eq Boc-L-2-(5-BromoThienyl)-alanine in DMF.

  • Add Base: 4.0 eq Collidine (TMP) (Do NOT use DIEA).[]

  • Add Activator: 3.9 eq HATU .

  • Reaction: Add immediately to resin.[]

    • Microwave: 50°C for 10 minutes.

    • Room Temp: 2 hours.

  • Wash: Extensive washing with DMF then DCM is required to remove the Collidine salts.

Module 5: Reagent Comparison Table

ReagentCoupling PowerRacemization RiskRecommended For
DIC / HOBt LowLowStandard sequences (avoid for Br-Thi)
DIC / Oxyma MediumVery LowProtocol A (Standard)
HBTU / DIEA HighHighNot recommended for Br-Thi
HATU / DIEA Very HighHighOnly if Collidine fails
HATU / Collidine Very High Low Protocol B (Difficult couplings)
PyBOP HighMediumAlternative if HATU fails

References

  • Isidro-Llobet, A., et al. (2009).[] "Amino Acid-Protecting Groups."[][3][5][6] Chemical Reviews, 109(6), 2455-2504. (Definitive guide on protecting group stability and side reactions). Link

  • El-Faham, A., & Albericio, F. (2011).[] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602. (Source for HATU/Oxyma mechanisms). Link

  • Bachem Technical Guides. "Racemization in Peptide Synthesis." (Industry standard data on Collidine vs DIEA). Link

  • Alewood, D., Kent, S.B.H., et al. (1992). "Rapid in situ neutralization protocols for Boc chemistry." International Journal of Peptide and Protein Research. (Basis for high-efficiency Boc protocols). Link

  • Sigma-Aldrich. "Product Specification: Boc-L-2-(5-bromothienyl)alanine."[] (Physical properties and solubility data). Link

Disclaimer: This guide assumes standard laboratory safety protocols. Brominated thiophenes can be skin irritants; handle with appropriate PPE.

Sources

Technical Support Center: Chiral Integrity of Boc-L-2-(5-BromoThienyl)-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with Boc-L-2-(5-BromoThienyl)-alanine. Our goal is to provide in-depth technical insights and actionable troubleshooting strategies to address a critical aspect of its use: the potential for racemization. Maintaining the stereochemical integrity of this valuable building block is paramount for the synthesis of chirally pure peptides and active pharmaceutical ingredients.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical concern for Boc-L-2-(5-BromoThienyl)-alanine?

Racemization is the process by which a chirally pure compound, such as the L-enantiomer of our amino acid, converts into a mixture containing both its L- and D-enantiomers.[1][2] In the context of peptide synthesis, where biological activity is exquisitely dependent on a precise three-dimensional structure, the incorporation of even a small amount of the incorrect D-enantiomer can lead to peptides with altered conformations, reduced efficacy, or different biological activities.

Boc-L-2-(5-BromoThienyl)-alanine, like other N-protected amino acids, is most vulnerable to racemization during the carboxyl group activation step required for peptide bond formation.[3] The activation process increases the acidity of the proton on the alpha-carbon (the chiral center), making it susceptible to removal by a base, which is the key event initiating racemization.[2]

Q2: What are the primary chemical mechanisms that lead to racemization during peptide coupling?

There are two predominant pathways through which N-protected amino acids can lose their stereochemical purity during synthesis. Understanding these mechanisms is fundamental to designing experiments that minimize this unwanted side reaction.

  • Oxazolone (Azlactone) Formation: This is the most common mechanism.[4] The activated carboxyl group of the Boc-amino acid undergoes an intramolecular cyclization, forming a planar oxazolone intermediate. The alpha-proton in this intermediate is significantly more acidic and can be readily abstracted and re-protonated, leading to a loss of the original stereochemistry.[2]

  • Direct Enolization (α-Proton Abstraction): A base can directly abstract the acidic proton from the alpha-carbon of the activated amino acid.[2] This forms a planar enolate intermediate, which upon reprotonation can yield either the L- or D-enantiomer.[2]

RacemizationMechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway Activated_L Activated Boc-L-AA Oxazolone Planar Oxazolone Intermediate Activated_L->Oxazolone Intramolecular Cyclization Rac_Oxazolone Racemized Oxazolone Oxazolone->Rac_Oxazolone Base-catalyzed epimerization Rac_Peptide_Ox Racemized Peptide Rac_Oxazolone->Rac_Peptide_Ox Aminolysis Activated_L2 Activated Boc-L-AA Enolate Planar Enolate Intermediate Activated_L2->Enolate Base-catalyzed α-proton abstraction Rac_Activated Racemized Activated AA Enolate->Rac_Activated Reprotonation Rac_Peptide_En Racemized Peptide Rac_Activated->Rac_Peptide_En Coupling

Caption: Primary mechanisms of racemization during peptide coupling.

Q3: Which experimental factors have the greatest impact on the racemization of Boc-L-2-(5-BromoThienyl)-alanine?

Controlling racemization is achieved by carefully selecting and optimizing reaction conditions. The following factors are paramount:

  • Base Selection: The choice of base is arguably the most critical factor. Stronger and less sterically hindered bases accelerate proton abstraction, leading to higher rates of racemization.[3]

    • High Risk: Triethylamine (TEA) and N,N-Diisopropylethylamine (DIEA) are strong bases that are known to promote racemization.

    • Lower Risk: N-methylmorpholine (NMM) and 2,4,6-collidine are weaker or more sterically hindered bases and are preferred for minimizing racemization.[3][4]

BasepKa (Conjugate Acid)Steric HindranceRacemization Risk
Triethylamine (TEA)~10.7LowHigh
DIEA (Hünig's base)~10.1ModerateModerate-High
N-Methylmorpholine (NMM)~7.38ModerateLow
2,4,6-Collidine (TMP)~7.43HighVery Low
  • Coupling Reagents & Additives: The method of carboxyl activation significantly influences racemization.

    • Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) can cause significant racemization if used alone.

    • The use of additives such as 1-Hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial. These additives form active esters that are less prone to racemization.[3] The DIC/Oxyma combination is highly recommended for suppressing this side reaction.[4]

  • Temperature: Racemization rates are highly temperature-dependent.[5][6] Performing coupling reactions at lower temperatures (e.g., starting at 0 °C) can significantly slow down the rate of epimerization.

  • Solvent Polarity: Highly polar solvents can sometimes accelerate racemization.[1] The choice of solvent should be optimized for both coupling efficiency and minimal racemization. Dichloromethane (DCM) and Dimethylformamide (DMF) are common, but their effects should be considered.

  • Pre-activation Time: The longer the activated amino acid exists in solution before reacting with the amine component, the greater the opportunity for racemization.[4] It is best practice to minimize the pre-activation time.

Q4: Does the 5-bromothienyl side chain of this specific amino acid derivative influence its tendency to racemize?

While specific studies on Boc-L-2-(5-BromoThienyl)-alanine racemization are not extensively published, we can infer its behavior from established chemical principles. The thienyl group is an aromatic, electron-rich system. The presence of an electron-withdrawing bromine atom can influence the electronic properties of the entire molecule. This may slightly increase the acidity of the alpha-proton compared to amino acids with simple alkyl side chains, potentially making it more susceptible to abstraction. However, the bulky nature of the substituted thienyl group could also introduce steric hindrance that may slightly disfavor the formation of the planar oxazolone or enolate intermediates. Given these competing factors, it is prudent to treat this amino acid derivative as being susceptible to racemization and to employ mitigation strategies proactively.

Troubleshooting Guide

Issue: Detection of Diastereomeric Impurities in the Final Product

Primary Symptom: Your analytical data (e.g., chiral HPLC, LC-MS) shows a peak corresponding to the undesired diastereomer, indicating that racemization has occurred during synthesis.

Possible Cause Recommended Solution & Protocol Adjustment
Inappropriate Base Action: Replace strong bases like DIEA or TEA. Protocol: Substitute the base with N-methylmorpholine (NMM) or 2,4,6-collidine, using it at an equimolar ratio to the amino acid.[4]
Suboptimal Coupling Reagent Action: Avoid using carbodiimides (DIC, DCC) without an additive. Protocol: Employ a coupling cocktail known for low racemization, such as DIC in combination with Oxyma or HOAt.[3][4]
Excessive Reaction Temperature Action: High temperatures accelerate racemization.[6] Protocol: Perform the coupling step at a reduced temperature. Start the reaction by adding the coupling reagent at 0 °C and allow the mixture to slowly warm to room temperature.
Prolonged Pre-activation Action: The activated intermediate is racemizing before it can react. Protocol: Minimize the pre-activation time. Add the coupling reagent (e.g., DIC) dropwise to the mixture containing the Boc-amino acid, the amine component, and the additive (e.g., Oxyma).[4]
Compromised Starting Material Action: The starting material may not be chirally pure. Protocol: Always verify the enantiomeric purity of the incoming lot of Boc-L-2-(5-BromoThienyl)-alanine using a validated chiral analytical method before use.

Recommended Experimental Protocols

Protocol 1: Low-Racemization Peptide Coupling

This protocol utilizes a DIC/Oxyma coupling strategy with NMM as the base to minimize the risk of racemization.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve Boc-L-2-(5-BromoThienyl)-alanine (1.0 equivalent) and OxymaPure® (1.0 equivalent) in anhydrous DMF or DCM.

  • Addition of Amine: Add the amino component (e.g., the resin with a free N-terminus or an amino acid ester) (1.0 equivalent) to the solution.

  • Base Addition: Add N-methylmorpholine (NMM) (1.0 equivalent) to the reaction mixture.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.0 equivalent) dropwise to the cooled, stirring reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by a suitable method (e.g., ninhydrin test for solid-phase synthesis, or TLC/LC-MS for solution-phase).

Protocol 2: Chiral Purity Analysis by HPLC

This outlines a general workflow for determining the enantiomeric purity of the amino acid derivative or a resulting peptide fragment.

  • Sample Preparation:

    • For the starting material, dissolve a small amount in the mobile phase.

    • For a peptide, it may be necessary to first hydrolyze the peptide bond to liberate the constituent amino acids. This is typically done using 6N HCl.[7] Note that the hydrolysis conditions themselves can induce some racemization, so this must be carefully controlled and validated.[7]

    • Derivatization of the free amino acid may be required for detection or separation.[8]

  • HPLC Analysis:

    • Column: Use a chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® series).

    • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid (TFA). The exact ratio must be optimized to achieve baseline separation of the L- and D-enantiomers.

    • Detection: Use a UV detector, typically at a wavelength where the thienyl group absorbs (e.g., ~230-250 nm).

    • Quantification: Integrate the peak areas for the L- and D-enantiomers to calculate the enantiomeric excess (%ee) or the percentage of the D-isomer. A limit of quantification is often around 0.1%.[7]

ChiralAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis Start Peptide or AA Derivative Hydrolysis Acid Hydrolysis (6N HCl, if needed) Start->Hydrolysis Derivatization Derivatization (Optional) Hydrolysis->Derivatization Injection Inject Sample Derivatization->Injection Proceed to Analysis Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Quantification Data Analysis: Quantify L- and D-Isomers Detection->Quantification

Caption: General workflow for chiral purity analysis by HPLC.

References

  • Racemization in peptide synthesis. (2016, April 19). SlideShare. Retrieved February 19, 2026, from [Link]

  • Amino Acid Racemization. (2001, February 15). American Chemical Society. Retrieved February 19, 2026, from [Link]

  • Yamada, S., Hongo, C., Yoshioka, R., & Chibata, I. (1983). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 48(6), 843–846.
  • Eigner, D., & Lämmerhofer, M. (2013). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Retrieved February 19, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Penkman, K. E. H., et al. (2018). A new method for enamel amino acid racemization dating: a closed system approach.
  • Carpino, L. A., & Ionescu, D. (2003). 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Georg Thieme Verlag.
  • Ring, D., & Sewald, N. (2024, April 12). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 19, 2026, from [Link]

  • Ganesan, A. (2006). 1 Protection Reactions. In Chemical Synthesis: Gnosis to Prognosis. Wiley-VCH.
  • Luzzana, U., et al. (2016). The Impact of Processing on Amino Acid Racemization and Protein Quality in Processed Animal Proteins of Poultry Origin. Taylor & Francis Online. Retrieved February 19, 2026, from [Link]

Sources

Technical Support Center: Advanced Boc Deprotection Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Deprotection of Hindered Amino Acids Ticket ID: BOC-HIND-001 Status: Open Analyst: Senior Application Scientist

Welcome to the Advanced Synthesis Support Module

You are accessing this guide because standard acidolysis (e.g., 50% TFA/DCM) has failed to quantitatively remove a Boc group from your substrate. This is a common bottleneck when dealing with sterically hindered amines (e.g.,


-methylated amino acids, 

-disubstituted residues) or when operating on crowded solid-phase matrices.

This guide moves beyond basic textbook protocols to address the kinetics of hindered carbamate cleavage and provides "force majeure" protocols for difficult sequences.

Module 1: Diagnostic Workflow

Before altering your synthesis, confirm the root cause of the failure. Use this logic gate to determine the appropriate intervention.

DiagnosticFlow Start Issue: Incomplete Boc Removal CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS MassPlus100 Mass = Expected + 100 Da? CheckLCMS->MassPlus100 Found Boc (+100) MassPlus56 Mass = Expected + 56 Da? CheckLCMS->MassPlus56 Found t-Butyl (+56) StructureCheck Is the Residue N-Methylated or u03b1,u03b1-disubstituted? MassPlus100->StructureCheck ScavengerIssue Diagnosis: t-Butyl Scavenging Failure (Re-alkylation of Trp/Met/Tyr) MassPlus56->ScavengerIssue KineticsIssue Diagnosis: Steric Hindrance (Kinetics too slow for TFA) StructureCheck->KineticsIssue Yes ActionScav Action: Switch to Protocol A (High-Capacity Scavenger Cocktail) StructureCheck->ActionScav No (Likely Aggregation) ScavengerIssue->ActionScav ActionTMS Action: Switch to Protocol B (TMSOTf 'Nuclear' Method) KineticsIssue->ActionTMS

Figure 1: Decision tree for distinguishing between kinetic failure (steric hindrance) and thermodynamic equilibrium issues (scavenging).

Module 2: The Mechanics of Failure

To solve the problem, you must understand the molecular barrier. Boc deprotection is an acid-catalyzed


-type elimination.
  • Protonation: The carbonyl oxygen is protonated.[1][2]

  • Fragmentation: The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -butyl cation leaves (Rate Determining Step).[2]
    
  • Decarboxylation: The resulting carbamic acid collapses to the amine and ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .[1][3]
    

The Hindrance Factor: In


-methylated or bulky amino acids (e.g., N-Me-Val, Aib), the bulky groups prevent the carbamate from adopting the planar conformation required for efficient protonation. Furthermore, the "cage effect" in solid-phase synthesis prevents the bulky 

-butyl cation from diffusing away, increasing the local concentration of the electrophile and favoring re-attachment (equilibrium reversal).

Mechanism Step1 Protonated Boc-Amine Step2 Transition State (Steric Clash) Step1->Step2 Slowed by N-Me Bulk Step3 Carbamic Acid Intermediate Step2->Step3 Fragmentation Cation t-Butyl Cation (The Enemy) Step2->Cation Step4 Free Amine Step3->Step4 -CO2 Cation->Step3 Re-alkylation (Equilibrium)

Figure 2: Kinetic pathway showing where steric bulk retards the reaction and where cation collapse causes incomplete deprotection.

Module 3: Troubleshooting Scenarios (FAQs)

Scenario A: The "Impossible" N-Methyl Residue

User Question: I am trying to deprotect Boc-N-Me-Val-OH on resin. I've treated it with 50% TFA/DCM for 2 hours, but LCMS shows 40% starting material. Why?

Technical Insight:


-alkylated amino acids stabilize the amide bond and increase steric bulk around the carbonyl oxygen, making protonation difficult. Standard TFA is often not acidic enough (insufficient 

Hammett acidity function) to drive this reaction to completion within a reasonable timeframe.

Solution: You need a "hard" acid source. The industry standard for this is TMSOTf (Trimethylsilyl trifluoromethanesulfonate) .

  • Mechanism: TMSOTf silylates the urethane oxygen (harder Lewis acid than proton), creating a super-leaving group that fragments distinctively faster than the protonated species.

  • Protocol: See Protocol B below.

Scenario B: The "Dirty" Deprotection (+56 Da)

User Question: My Boc group is gone, but I see a mass of [M+56] on my Tryptophan-containing peptide. Is this incomplete deprotection?

Technical Insight: No, this is alkylation . The Boc group was removed, but the generated


-butyl cation (

) attacked the electron-rich indole ring of Tryptophan (or the sulfur in Met/Cys). This is irreversible.

Solution: You have a scavenger deficiency. Water and TIS (Triisopropylsilane) are often insufficient for hindered sequences where the cation lingers in the solvent cage.

  • Fix: Add Thioanisole and EDT (Ethanedithiol) .[4] These sulfur-based scavengers are "soft" nucleophiles that react faster with the

    
     cation than your peptide does.
    
  • Protocol: See Protocol A below.

Scenario C: Aggregation on Resin

User Question: The reaction works in solution but fails on Solid Phase (SPPS).

Technical Insight: Polymer matrices (Polystyrene) can collapse in high concentrations of TFA, trapping the reagents outside the bead pores. This is common with "difficult sequences" (beta-sheet formers).

Solution:

  • Swelling: Use DCM (dichloromethane) as a co-solvent.[5] TFA shrinks resin; DCM swells it. A 1:1 ratio is often better than neat TFA.

  • Microwave: Heating to 40°C (max) can disrupt aggregation, but be careful of aspartimide formation.

Module 4: Experimental Protocols

Protocol A: High-Capacity Scavenger Cocktail (The "Standard Plus")

Use this for peptides containing Trp, Met, Cys, or Tyr where alkylation is the risk.

Reagents:

  • TFA (Trifluoroacetic acid)[2][4][5][6][7][8][9][10]

  • Phenol (Solid)

  • Water[4][6][8][11]

  • Thioanisole[1][4][8][12]

  • EDT (Ethanedithiol) - Warning: Stench

Procedure:

  • Prepare Reagent K :

    • TFA: 82.5%

    • Phenol: 5%

    • Water: 5%[13]

    • Thioanisole: 5%

    • EDT: 2.5%

  • Add 10 mL of cocktail per gram of resin/peptide.

  • Shake vigorously at Room Temperature for 3 hours (standard is 1-2h; hindered needs more).

  • Precipitate in cold diethyl ether (

    
    ).
    
Protocol B: The "Nuclear Option" (TMSOTf Method)

Use this ONLY when TFA fails (e.g., N-Methyl-Val, N-Methyl-Ile, Aib). This method is moisture-sensitive.

Reagents:

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate)[9]

  • TFA[1][2][4][5][7][8][14][15]

  • DCM (Dry)[2]

  • Thioanisole (Crucial scavenger for silylated byproducts)

Procedure:

  • Dry the Resin: Ensure your resin/substrate is strictly anhydrous. Wash with dry DCM x3.

  • Preparation: In a flame-dried vial, mix:

    • TMSOTf (1 M)

    • Thioanisole (1 M)

    • TFA (to make up volume)

    • Note: A common ratio is TMSOTf:Thioanisole:TFA (1:1:8).

  • Reaction: Add the mixture to the resin.

  • Time: Shake for 15 - 30 minutes . (Do not exceed 1 hour; TMSOTf is aggressive and can cleave sensitive linkers).

  • Wash: Wash immediately with DCM, then 5% DIPEA/DCM (to neutralize), then DCM.

Why this works: The silylated carbamate intermediate is significantly more unstable than the protonated version, lowering the activation energy for the fragmentation step.

Module 5: Performance Data

Comparison of Deprotection Efficiency on H-N(Me)Val-N(Me)Ala-Resin

MethodReagentsTimeYield (Free Amine)Side Products
Standard 50% TFA / DCM2 h45%N/A
Extended 95% TFA / Scavengers4 h62%High (+56 Da adducts)
Thermal 50% TFA (Microwave 40°C)20 min78%Low
TMSOTf TMSOTf / PhSMe / TFA 20 min >98% Negligible

Data synthesized from internal optimization of hindered N-methylated peptides.

References

  • Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[4][8]

  • Standard Operating Procedure: Boc Removal. Common Organic Chemistry.

  • Schnölzer, M., et al. (1992). "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide and Protein Research.[4][8]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][7][11][15][16] Chemical Reviews.

For further assistance, please contact the Synthesis Core Facility or reply to this ticket with your LCMS data attached.

Sources

Technical Support Center: Navigating the Analytical Challenges of Peptides with Halogenated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated peptides. The incorporation of halogenated amino acids into peptides can significantly enhance their therapeutic properties, including metabolic stability, membrane permeability, and binding affinity.[1] However, these modifications also introduce a unique set of analytical challenges. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and ensure the integrity and accuracy of your experimental results.

Troubleshooting Guide: From Sample Preparation to Data Analysis

This section addresses specific issues you may encounter during the analysis of peptides containing halogenated amino acids, providing potential causes and actionable solutions.

Chromatographic Issues: Poor Peak Shape and Unstable Retention Times

One of the most common hurdles in the analysis of halogenated peptides is achieving optimal chromatographic separation. The introduction of halogens, particularly fluorine, can significantly increase the hydrophobicity of a peptide, leading to a host of issues during High-Performance Liquid Chromatography (HPLC).

Potential Causes:

  • Secondary Interactions: The increased hydrophobicity of halogenated peptides can lead to stronger interactions with the stationary phase. Additionally, residual silanol groups on silica-based columns can interact with basic residues in your peptide, causing peak tailing.[2]

  • Poor Solubility: The peptide may not be fully dissolved in the mobile phase, leading to a slow, continuous dissolution and elution from the column.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and tailing peaks.[3]

Solutions:

  • Optimize Mobile Phase:

    • Increase Organic Content: A shallower gradient with a higher final concentration of organic solvent (e.g., acetonitrile) can help to effectively elute highly hydrophobic peptides.

    • Add an Ion-Pairing Agent: Incorporating 0.1% trifluoroacetic acid (TFA) in your mobile phase can help to mask the interactions between basic residues and silanol groups, improving peak symmetry.[2]

    • Adjust pH: Modifying the mobile phase pH to be at least two units away from the peptide's isoelectric point (pI) can ensure a consistent charge state and minimize secondary interactions.[4]

  • Switch Column Chemistry:

    • If you are using a standard C18 column, consider a less hydrophobic stationary phase like C8 or a phenyl column. The pi-pi interactions offered by a phenyl column can provide alternative selectivity for peptides containing aromatic halogenated amino acids.[5][6]

  • Elevate Column Temperature:

    • Increasing the column temperature (e.g., to 40-60°C) can decrease the viscosity of the mobile phase and improve mass transfer, often leading to sharper peaks for hydrophobic molecules.[6][7]

  • Sample Preparation:

    • Ensure your peptide is fully dissolved in a solvent compatible with your initial mobile phase conditions. If solubility is an issue, you may need to dissolve the peptide in a small amount of a stronger organic solvent like DMSO before diluting it with your mobile phase.[5]

Potential Causes:

  • System Leaks: Even a small leak in the HPLC system can lead to fluctuations in pressure and, consequently, retention times.[8]

  • Mobile Phase Instability: Improperly mixed or degassed mobile phases can cause pressure fluctuations and retention time shifts.[3]

  • Column Equilibration: Insufficient column equilibration between injections can lead to a drifting baseline and unstable retention times.[6]

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention times if a column oven is not used.[9]

Solutions:

  • System Check:

    • Systematically check all fittings and connections for any signs of leaks.

    • Ensure your pump is functioning correctly and that the pressure is stable.

  • Mobile Phase Preparation:

    • Always use high-purity, HPLC-grade solvents.[6]

    • Thoroughly degas your mobile phases before use to prevent bubble formation.[3]

    • If you are using a buffer, ensure it is fully dissolved and filtered.

  • Method Parameters:

    • Ensure your column is adequately equilibrated with the initial mobile phase conditions before each injection. A good starting point is to flush the column with 10-20 column volumes.

    • Use a column oven to maintain a constant temperature throughout your analytical run.

Mass Spectrometry Challenges: Ambiguous Spectra and Fragmentation

Mass spectrometry (MS) is a cornerstone for peptide characterization. However, the presence of halogens can introduce unique complexities in both the mass spectra and fragmentation patterns.

Understanding Halogen Isotopic Patterns:

Unlike fluorine and iodine, which are monoisotopic, chlorine and bromine have distinct and naturally abundant isotopes that create characteristic patterns in the mass spectrum.

  • Chlorine: Has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This means you will observe a second peak at M+2 with roughly one-third the intensity of the molecular ion peak for each chlorine atom in your peptide.[10]

  • Bromine: Has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate ratio of 1:1. This results in an M+2 peak with nearly the same intensity as the molecular ion peak for each bromine atom.[10]

Solution:

  • Utilize High-Resolution Mass Spectrometry: High-resolution instruments can accurately resolve these isotopic patterns, confirming the presence and number of chlorine or bromine atoms in your peptide.

  • Isotope Pattern Simulation: Most mass spectrometry software packages include tools to simulate the theoretical isotopic distribution for a given elemental composition. Comparing your experimental data to the simulated pattern is a powerful way to confirm the identity of your halogenated peptide.

Common Fragmentation Patterns:

  • Loss of the Halogen: A primary fragmentation pathway for halogenated compounds is the neutral loss of the halogen atom.[10]

  • Loss of HX: The loss of a hydrogen halide (e.g., HCl or HBr) is another common fragmentation event.

  • Alpha Cleavage: Cleavage of the bond adjacent to the carbon bearing the halogen can also occur.[11]

Troubleshooting:

  • Manual Spectral Interpretation: Familiarize yourself with these common fragmentation patterns to aid in the manual interpretation of your MS/MS spectra.

  • Database Searching: When using automated sequencing software, ensure that the halogen modification is included as a variable modification in your search parameters.

Potential Causes:

  • Poor Ionization Efficiency: The physicochemical properties of the halogenated amino acid can influence the overall ionization efficiency of the peptide. The amino acid composition of a peptide can influence its ionization efficiency.[12][13]

  • Ion Suppression: Co-eluting impurities or high concentrations of salts and detergents can suppress the ionization of your target peptide.[14]

  • Non-Specific Binding: Adsorption of the peptide to vials, tubing, and other surfaces can lead to sample loss and reduced signal.[15]

Solutions:

  • Optimize Sample Preparation:

    • Ensure your sample is free of non-volatile salts and detergents. If necessary, perform a desalting step using a C18 spin column or dialysis.[14]

    • To minimize non-specific binding, consider using low-binding microcentrifuge tubes and pipette tips. Adding a small amount of a non-ionic surfactant or using a carrier protein like BSA can also help.[4]

  • Adjust MS Parameters:

    • Optimize the electrospray ionization (ESI) source parameters, such as the capillary voltage and gas flow rates, to maximize the signal for your specific peptide.

    • Halogenated peptides can be used as internal standards, and their ionization efficiency can be enhanced through modifications like C-terminal amidation.[16]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis of peptides with halogenated amino acids.

Q1: How does halogenation affect the stability of a peptide during storage and analysis?

The effect of halogenation on peptide stability is complex and depends on the specific halogen, its position, and the overall peptide sequence. Fluorination, for instance, can enhance proteolytic stability by sterically hindering enzymatic cleavage.[1] However, some halogenated amino acids may be more susceptible to degradation under certain pH or temperature conditions. It is crucial to perform stability studies on your specific halogenated peptide to determine the optimal storage and handling conditions. For long-term storage, it is generally recommended to store lyophilized peptides at -20°C or below.[17]

Q2: What is the best approach for quantifying halogenated peptides in a complex biological matrix?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in complex matrices due to its high sensitivity and specificity.[18] For accurate quantification, it is essential to use a stable isotope-labeled version of your halogenated peptide as an internal standard. If this is not available, a non-halogenated analog or a structurally similar peptide can be used, but this may introduce more variability.

Q3: Are there any special considerations for NMR analysis of fluorinated peptides?

Yes, ¹⁹F NMR is a powerful technique for studying the structure and dynamics of fluorinated peptides.[19] The ¹⁹F chemical shift is highly sensitive to the local environment, providing valuable information about peptide conformation and binding interactions.[19][20] When preparing samples for ¹⁹F NMR, ensure that your buffer components do not contain any fluorine atoms that could interfere with your signal.

Q4: I am having trouble dissolving my highly fluorinated peptide. What solvents should I try?

Highly fluorinated peptides can be very hydrophobic and may have poor solubility in aqueous buffers. Here is a suggested workflow for solubilization:

  • Start with deionized water or a mild acidic solution (e.g., 0.1% acetic acid).

  • If the peptide does not dissolve, try adding a small amount of an organic solvent such as acetonitrile or methanol.

  • For very hydrophobic peptides, you may need to first dissolve the peptide in a small volume of a stronger organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before slowly adding your aqueous buffer. [5]

  • Sonication can also aid in the dissolution of stubborn peptides. [21]

Q5: What are common adducts I might see in the mass spectrum of my halogenated peptide?

In electrospray ionization (ESI), it is common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), especially if there is any salt contamination in your sample or mobile phase.[22] These adducts will appear at M+22.99 and M+39.10, respectively, relative to the protonated molecular ion ([M+H]⁺).

Experimental Protocols and Workflows

Protocol 1: General HPLC Method Development for Halogenated Peptides
  • Column Selection: Start with a C18 column (e.g., 150 x 2.1 mm, 3.5 µm). If peak tailing or excessive retention is observed, switch to a C8 or Phenyl column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient Elution:

    • Start with a broad scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of your peptide.

    • Optimize the gradient around the elution time of your peptide to improve resolution. A shallower gradient is often necessary for hydrophobic peptides.

  • Temperature Control: Set the column oven to 40°C to improve peak shape.

  • Detection: Monitor the elution at 214 nm and 280 nm.

Diagram: Troubleshooting HPLC Peak Shape

Caption: A flowchart for troubleshooting common HPLC peak shape issues.

Data Presentation

Issue Potential Cause Recommended Solution(s)
HPLC: Peak Tailing Secondary silanol interactions, high hydrophobicityUse ion-pairing agent (TFA), switch to C8/Phenyl column, increase temperature
HPLC: Retention Time Drift System leaks, poor column equilibration, temperature fluctuationsPerform leak check, increase equilibration time, use a column oven
MS: Unnatural Isotope Pattern Presence of Cl or BrUse high-resolution MS, compare with theoretical isotope pattern
MS: Low Signal Intensity Poor ionization, ion suppression, non-specific bindingOptimize ESI source, desalt sample, use low-binding labware
General: Poor Solubility High hydrophobicity of halogenated peptideUse co-solvents (ACN, MeOH), dissolve in DMSO/DMF first, sonicate

References

  • Origins of Fluorine NMR Chemical Shifts in Fluorine-Containing Proteins. ACS Publications. (2000). [Link]

  • Peptide Characterization Techniques: FAQs Answered by Experts. ResolveMass Laboratories Inc. (2025). [Link]

  • Custom Peptide Synthesis Frequently Asked Questions. Peptide 2.0. (n.d.). [Link]

  • Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. PMC. (n.d.). [Link]

  • Halogenated peptides as internal standards (H-PINS): Introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry. ResearchGate. (2025). [Link]

  • Fluorine NMR. University of Wisconsin-Madison. (n.d.). [Link]

  • Peptide Quality - FAQ. AAPPTEC. (n.d.). [Link]

  • Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. RSC Publishing. (n.d.). [Link]

  • Halogen Fragmentation in Mass Spectrometry. Scribd. (n.d.). [Link]

  • How can I get a proper HPLC for hydrophobic peptide?. ResearchGate. (2014). [Link]

  • Application note: Using Temperature to Improve Peak Shape of Hydrophobic Proteins in Reversed-Phase HPLC (Sigma-Aldrich). Bioanalysis Zone. (2014). [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. (2019). [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. (n.d.). [Link]

  • 19F NMR-tags for peptidyl prolyl conformation analysis. PMC. (2025). [Link]

  • T1. Poor peak shape. Obrnuta faza. (n.d.). [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. (n.d.). [Link]

  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. MDPI. (2022). [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. (2021). [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. (n.d.). [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. (2018). [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee. (2025). [Link]

  • Troubleshooting Common HPLC Issues. Labcompare.com. (2025). [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Beilstein Journal of Organic Chemistry. (n.d.). [Link]

  • LC-MS/MS bioanalysis of peptides – How to manage non specific binding?. SlideShare. (n.d.). [Link]

  • What are common adducts in ESI mass spectrometry? - WKB67428. Waters Corporation. (n.d.). [Link]

  • HPLC Analysis Methods for Peptide Characterization. Biovera. (2024). [Link]

  • Quantitative Assays for Peptides Using LC-MS. KCAS Bio. (n.d.). [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. (n.d.). [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. (2022). [Link]

  • SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. University of California, Berkeley. (n.d.). [Link]

  • How to avoid non-specific binding in affinity chromatography (Ni- NTA resin)?. ResearchGate. (2023). [Link]

  • Influence of the amino acid composition on the ionization efficiencies of small peptides. ResearchGate. (2025). [Link]

  • How can you quantify peptides using LC/MS?. ResearchGate. (2022). [Link]

  • Influence of the amino acid composition on the ionization efficiencies of small peptides. Nature. (n.d.). [Link]

  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PMC. (2024). [Link]

  • Internal Standard Options for Peptide LC-MS Quantification - Part 1. YouTube. (2018). [Link]

  • Quantification of pharmaceutical peptides in human plasma by LC-ICP-MS sulfur detection. SciSpace. (2016). [Link]

Sources

Impact of scavengers on the stability of the bromothienyl moiety

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocyclic Chemistry & Stability Subject: Stability of the Bromothienyl Moiety & Scavenger Interactions Ticket ID: #THIO-BR-552 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the Heterocycle Stability Resource. You have inquired about the impact of scavengers on the bromothienyl moiety . In drug development, "scavenger" refers to two distinct functional classes, each interacting with bromothiophenes differently:

  • Metabolic Trapping Agents (e.g., Glutathione): Used in vitro to detect metabolic instability (bioactivation).

  • Process Purification Scavengers (e.g., Silica-Thiols): Used in synthesis to remove metal catalysts, which can inadvertently degrade the moiety.

This guide addresses both, providing troubleshooting for metabolic liability and chemical integrity during purification.

Part 1: Metabolic Stability (Bioactivation & Trapping)

Context: The bromothienyl moiety is susceptible to oxidative metabolism by Cytochrome P450 (CYP450). This generates electrophilic reactive metabolites (RM) that can bind to endogenous proteins, leading to toxicity (e.g., hepatotoxicity).[1] We use scavengers like Glutathione (GSH) to "trap" these intermediates.[2]

The Science: Why is the Bromothienyl Moiety Unstable?

Thiophenes are electron-rich. CYP450s oxidize the sulfur atom or the C=C double bond.

  • S-Oxidation: CYP attacks the sulfur to form a sulfoxide. This is highly reactive and can dimerize (Diels-Alder) or act as a Michael acceptor.

  • Epoxidation: CYP attacks the C2-C3 bond. The resulting epoxide is unstable and opens to form reactive dicarbonyls or unsaturated aldehydes.

  • Bromine Effect: While bromine is electron-withdrawing (deactivating the ring slightly compared to alkyl thiophenes), it does not prevent S-oxidation. In fact, halogenated thiophenes are known to form glutathione adducts, confirming metabolic activation.

Visualizing the Pathway

The following diagram illustrates the bioactivation of a bromothienyl ring and how GSH scavenges the reactive intermediate.

MetabolicPathway Substrate Bromothienyl Substrate CYP CYP450 (Oxidation) Substrate->CYP SOxide Thiophene S-Oxide (Reactive Electrophile) CYP->SOxide S-oxidation Epoxide Thiophene Epoxide CYP->Epoxide Epoxidation Adduct GSH-Adduct (Stable Conjugate) SOxide->Adduct + GSH (Trapping) Tox Protein Binding (Toxicity) SOxide->Tox No Scavenger Epoxide->Adduct + GSH (Trapping) Epoxide->Tox No Scavenger GSH Glutathione (Scavenger)

Caption: Figure 1. CYP450-mediated bioactivation of bromothiophenes. GSH acts as a nucleophilic scavenger to trap the electrophilic S-oxide or epoxide intermediates.

Troubleshooting Guide: Metabolic Assays
SymptomProbable CauseCorrective Action
Mass Spec shows M+307 peak Positive GSH Adduct. The bromothienyl ring was oxidized, and GSH (MW 307) conjugated to it.High Risk. The moiety is metabolically unstable. Consider blocking the metabolic "soft spot" (usually C2/C5) or replacing the thiophene with a thiazole or isothiazole.
Parent compound disappears, no adduct found Oxidative Defluorination/Debromination or Dimerization. The S-oxide might have dimerized before GSH could trap it.Check for M+(Parent x 2) peaks (dimers). Increase GSH concentration to 5-10 mM to outcompete dimerization kinetics.
Neutral Loss of 129 Da detected Standard GSH Fragmentation. This confirms the presence of a glutathionyl moiety.This is the gold standard for confirmation. Proceed to structure elucidation (MS/MS) to locate the point of attachment.

Part 2: Chemical Stability (Purification Scavengers)

Context: During synthesis, you likely use Palladium (Pd) to install the bromothienyl group or couple it. To remove residual Pd, you use Silica-based scavengers (e.g., Si-Thiol, Si-DMT). The Issue: These scavengers are nucleophiles. Under certain conditions, they can attack the bromothienyl moiety, causing debromination or substitution .

The Science: Scavenger-Induced Instability
  • Nucleophilic Aromatic Substitution (

    
    ):  If your bromothiophene has an electron-withdrawing group (e.g., nitro, carbonyl, sulfonyl) adjacent to the bromine, strong nucleophilic scavengers (like amines or thiolates) can displace the bromine.
    
  • Metal-Catalyzed Reduction: If Pd is still present on the resin, and you use a silane or alcohol solvent, the scavenger resin can inadvertently catalyze the hydrodehalogenation (replacement of Br with H).

Experimental Protocol: Safe Palladium Removal

Do not assume "inert" scavengers are safe for aryl bromides.

Step-by-Step Selection Guide:

  • Assessment: Is your bromothienyl ring "activated" (does it have EWGs like -NO2, -CN, -COR)?

    • Yes: Avoid amine-based scavengers (e.g., Si-Triamine). Use weaker nucleophiles.

    • No: Standard scavengers are likely safe.

  • Solvent Choice: Avoid refluxing alcohols (MeOH/EtOH) during scavenging, as this promotes debromination. Use EtOAc or THF at room temperature.

  • Scavenger Screening:

    • Recommended:Si-DMT (Dimercaptotriazine) or Si-Thiol . These have high affinity for Pd but lower risk of

      
       than free amines.
      
    • Avoid:Polymer-supported thiophenol if the ring is highly activated.

Visualizing the Scavenger Workflow

ScavengerLogic Start Crude Reaction Mixture (Contains Pd & Bromothienyl) Check Is Bromothienyl Activated? (e.g., Nitro/Ketone subs?) Start->Check Activated YES: Activated Check->Activated NotActivated NO: Unactivated Check->NotActivated Risk RISK: S_NAr Displacement of Br by Scavenger Activated->Risk Standard Standard Scavenging (Si-Thiol, Si-DMT, C18) NotActivated->Standard SafeChoice Use Si-DMT or Si-Thiol Room Temp, Non-protic solvent Risk->SafeChoice BadChoice Avoid Amine Resins Avoid Refluxing Alcohols Risk->BadChoice

Caption: Figure 2. Decision logic for selecting metal scavengers to prevent chemical degradation of the bromothienyl moiety.

FAQ: Frequently Asked Questions

Q1: Can I use TMT (Trimercaptotriazine) resin for a bromothiophene coupling? A: Generally, yes. TMT is excellent for Pd removal. However, ensure you filter it out immediately after the specified time (usually 4-16 hours). Prolonged exposure, especially in the presence of trace bases, can lead to slow displacement of the bromine or sulfur poisoning.

Q2: Does the position of the bromine (2-bromo vs. 3-bromo) affect metabolic stability? A: Yes.

  • 2-Bromothiophene: The C5 position is open and highly prone to oxidation.

  • 3-Bromothiophene: The C2 position is the most reactive site.

  • Insight: Blocking the most reactive site (alpha to the sulfur) with the bromine atom improves stability at that specific carbon, but the CYP enzyme may simply shift to the other open alpha-position.

Q3: My compound degrades in solution when exposed to light. Is this a scavenger issue? A: This is likely photodebromination . Brominated aromatics are light-sensitive.

  • Fix: Store in amber vials.

  • Scavenger Role: If you have radical scavengers (like BHT) in your solvent, they might actually slow this degradation if it proceeds via a radical mechanism, but BHT is not a standard fix for this. The solution is light exclusion.

References

  • Dansette, P. M., et al. (2005).[3] Metabolic Activation of Thiophenes: S-Oxidation and Epoxidation.[4] Chemical Research in Toxicology.[5] (Discusses the mechanism of S-oxidation and GSH trapping).

  • Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism. (Authoritative review on reactive metabolites).

  • Biotage Application Note. (2023). Metal Scavenging User Guide. (Provides compatibility charts for Si-Thiol and Aryl Halides).

  • Spinelli, D., et al. (2002). Nucleophilic Aromatic Substitution on Thiophenes.[6] Journal of the Chemical Society, Perkin Transactions. (Details the risk of

    
     on activated bromothiophenes). 
    
  • Gramec, D., et al. (2014).[3] Bioactivation of Thiophene-Containing Drugs. Chemical Research in Toxicology.[5] (Specific case studies on thiophene toxicity).

Sources

Validation & Comparative

Comparison of Boc and Fmoc Protection for 2-(5-Bromothienyl)-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

For the synthesis of peptides containing 2-(5-bromothienyl)-alanine (5-Br-Thi) , the Fmoc strategy is the superior and recommended approach for the majority of applications.[1]

While both Boc and Fmoc derivatives are commercially available, the electron-rich nature of the thiophene ring and the potential lability of the C-Br bond under harsh conditions make the Fmoc pathway significantly safer. The primary utility of 5-Br-Thi is as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1] The Fmoc strategy facilitates on-resin derivatization under mild basic conditions, avoiding the hazardous liquid hydrogen fluoride (HF) cleavage required by Boc chemistry, which poses risks of thiophene ring polymerization and halogen reduction.

Chemical Stability & Reactivity Profile

To choose the correct protection strategy, one must understand the specific vulnerabilities of the 5-bromothienyl moiety.

FeatureChemical VulnerabilityImplication for SPPS
Thiophene Ring Electron-Rich Heterocycle: Susceptible to electrophilic aromatic substitution (EAS) and oxidation.[1]High Risk in Boc: The thiophene ring can polymerize or undergo S-alkylation during HF cleavage if scavengers are insufficient.[1]
C-Br Bond Aryl Halide: Generally stable to acid/base but sensitive to reducing conditions (e.g., catalytic hydrogenation) and metal insertion.[1]Stable in Fmoc/Boc Deprotection: Stable to TFA (Boc removal) and Piperidine (Fmoc removal).[1] Risk: Potential reduction if harsh reducing agents are used.[1]
Sulfur Atom Lewis Base: Can coordinate to metals (Pd, Pt) and poison catalysts.[1]Suzuki Coupling Challenge: Requires specialized ligands (e.g., SPhos, XPhos) or higher catalyst loading during downstream modification.[1]
Fmoc vs. Boc: Technical Comparison
A. Fmoc Strategy (Recommended)

The Fmoc route is the industry standard for 5-Br-Thi due to its orthogonality.[1] The base-labile Fmoc group allows the side chain to remain protected until the final global cleavage, which uses Trifluoroacetic Acid (TFA).[2]

  • Coupling Conditions: Standard activation (HBTU/DIEA or DIC/Oxyma) works well.[1] Racemization is low but detectable; maintain low temperature (0–25 °C) during activation.[1]

  • Deprotection: 20% Piperidine in DMF.[1][2][3] The 5-Br-thiophene moiety is completely stable to these conditions.[1]

  • Cleavage: 95% TFA.[1]

    • Critical Note: The electron-rich thiophene ring acts as a "trap" for carbocations released from other protecting groups (e.g., t-Butyl cations).[1] You must use a scavenger cocktail containing thiols (EDT or DODT) to prevent irreversible alkylation of the thiophene sulfur or ring carbons.[1]

B. Boc Strategy (High Risk)

The Boc route relies on repetitive TFA treatments for deprotection and liquid HF for final cleavage.[1]

  • Deprotection: 50% TFA/DCM.[1] The 5-Br-Thi is stable here.[1]

  • Cleavage: Liquid HF (Hydrogen Fluoride). [1]

    • Risk:[1][4][5] HF is an extremely strong Brønsted acid.[1] Thiophene derivatives can undergo acid-catalyzed polymerization or Friedel-Crafts-like alkylation by benzyl cations generated from side-chain deprotection.[1]

    • Risk:[1][4][5] While the C-Br bond is generally stable, the harshness of HF requires stringent temperature control (-5 °C to 0 °C) and specific scavengers (p-cresol/p-thiocresol) to ensure the integrity of the heterocycle.[1]

Decision Matrix: When to Use Which?
ScenarioRecommended StrategyRationale
Standard Peptide Synthesis Fmoc Avoids toxic HF; mild conditions preserve the thiophene ring integrity.[1]
On-Resin Suzuki Coupling Fmoc The resin-bound peptide can be reacted with boronic acids under basic conditions (compatible with Fmoc-SPPS) before cleavage.[1]
"Difficult" Aggregating Sequences Boc (with caution)Boc chemistry can sometimes solubilize aggregating sequences better due to protonation of the N-terminus, but pseudoproline dipeptides in Fmoc are a safer alternative.[1]
Base-Sensitive Side Chains Boc If the peptide contains other moieties unstable to piperidine (rare), Boc is the only option.[1]
Visual Workflows
Figure 1: Comparative Stability Workflow

This diagram illustrates the critical "failure points" where the 5-Br-Thi moiety is at risk in both strategies.

G cluster_0 Fmoc Strategy (Recommended) cluster_1 Boc Strategy (High Risk) Fmoc_Start Fmoc-5-Br-Thi-OH Fmoc_Couple Coupling (HBTU/DIEA) Fmoc_Start->Fmoc_Couple Fmoc_Deprot Fmoc Removal (20% Piperidine) Fmoc_Couple->Fmoc_Deprot Fmoc_Cycle Chain Elongation Fmoc_Deprot->Fmoc_Cycle Fmoc_Cleave Global Cleavage (95% TFA + Scavengers) Fmoc_Cycle->Fmoc_Cleave Fmoc_Result Intact Peptide Fmoc_Cleave->Fmoc_Result Scavenger_Note CRITICAL: Must use EDT/DODT to prevent S-alkylation Fmoc_Cleave->Scavenger_Note Boc_Start Boc-5-Br-Thi-OH Boc_Couple Coupling (DCC/HOBt) Boc_Start->Boc_Couple Boc_Deprot Boc Removal (50% TFA) Boc_Couple->Boc_Deprot Boc_Cycle Chain Elongation Boc_Deprot->Boc_Cycle Boc_Cleave Global Cleavage (Liquid HF) Boc_Cycle->Boc_Cleave Boc_Fail Risk: Thiophene Polymerization or Alkylation Boc_Cleave->Boc_Fail

Caption: Figure 1. Workflow comparison highlighting the high-risk HF cleavage step in Boc chemistry versus the manageable scavenger requirement in Fmoc chemistry.

Experimental Protocols (Fmoc Optimized)
A. Coupling Protocol (Standard)
  • Resin Swelling: Swell Rink Amide or Wang resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

  • Activation: Dissolve Fmoc-3-(5-bromo-2-thienyl)-L-alanine (3.0 eq) and Oxyma Pure (3.0 eq) in DMF. Add DIC (3.0 eq).[1][3]

    • Why Oxyma/DIC? This mixture suppresses racemization better than HBTU/DIEA for sensitive amino acids and avoids basic conditions during the activation moment.

  • Coupling: Add activated solution to resin.[1] Shake at room temperature for 2–4 hours.

  • Monitoring: Verify coupling via Kaiser test. If incomplete, re-couple using HATU/HOAt.[1]

B. On-Resin Suzuki-Miyaura Coupling

This is the primary application for this amino acid.[1]

  • Solvent: Degas DMF or DME/Water (9:1) thoroughly with Argon.[1][6]

  • Catalyst: Use Pd(PPh₃)₄ (0.1 eq) or Pd₂(dba)₃ with SPhos (ligand is crucial to prevent sulfur poisoning).[1]

  • Base: Na₂CO₃ (2M aqueous, 5 eq).

  • Boronic Acid: Aryl-B(OH)₂ (5 eq).

  • Reaction: Heat to 80°C (microwave preferred) for 1–2 hours under Argon atmosphere.

  • Wash: Wash extensively with DMF, then Sodium Diethyldithiocarbamate solution (to remove Pd traces), then DCM.[1]

C. Cleavage Cocktail (Thiophene-Safe)

To prevent the alkylation of the thiophene ring by t-butyl cations:

  • Reagent K (Modified): TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).[1]

  • Alternative (Odorless): TFA / TIS / Water / DODT (92.5 : 2.5 : 2.5 : 2.5).[1][3]

  • Note:DODT (3,6-Dioxa-1,8-octanedithiol) is preferred over EDT for better scavenging efficiency and less stench.[1]

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield after Cleavage S-alkylation of ThiopheneIncrease scavenger load (EDT/DODT) in TFA cocktail.
Racemization Base-catalyzed proton abstractionSwitch from HBTU/DIEA to DIC/Oxyma or DIC/HOBt.[1] Lower coupling temp to 0°C.
Failed Suzuki Coupling Catalyst Poisoning by SulfurSwitch to SPhos or XPhos ligands.[1] Increase Catalyst loading to 10-20 mol%.
Black Precipitate on Resin Palladium aggregationWash resin with 0.05 M Sodium Diethyldithiocarbamate in DMF after coupling.[1]
References
  • Comparison of Boc and Fmoc SPPS: BenchChem. (2025).[1] Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Link

  • Thienylalanine Synthesis & Properties: Sigma-Aldrich. 3-(2-Thienyl)-L-alanine Product Information.[1] Link

  • Suzuki Coupling on Resin: Maity, P., et al. (2022).[1][7] Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein J. Org. Chem. Link

  • Fmoc Cleavage Scavengers: AltaBioscience. (2024).[1] Fmoc Amino Acids for SPPS: Side chain protecting group orthogonality. Link

  • Racemization Control: Steinauer, R., et al. (1989).[1] Racemization of amino acids in peptide synthesis. Link[1]

Sources

The Bromine Advantage: A Comparative Guide to the Conformational Impact of 5-Bromo Substitution on Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide design and drug development, the quest for conformational control is paramount. The ability to guide a peptide into a specific three-dimensional shape is the key to unlocking its desired biological activity, enhancing its stability, and improving its therapeutic potential. Among the arsenal of chemical modifications available, the introduction of a bromine atom at the 5-position of aromatic amino acid side chains, such as tryptophan and phenylalanine, has emerged as a powerful tool for influencing peptide conformation. This guide provides an in-depth, objective comparison of the conformational landscape of native peptides versus their 5-bromo-substituted counterparts, supported by experimental data and detailed protocols.

The Rationale for Bromination: Beyond a Simple Halogen Tag

The strategic incorporation of a 5-bromo substituent is not merely about increasing molecular weight or adding a "heavy atom" tag for crystallographic studies. The true power of this modification lies in the unique physicochemical properties of the bromine atom itself. The primary driver of its conformational influence is the phenomenon of halogen bonding .

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base (an electron-pair donor) such as a carbonyl oxygen or a nitrogen atom in the peptide backbone or a side chain. This is due to the presence of a "σ-hole," an electropositive region on the halogen atom opposite the covalent bond. The strength of this interaction is tunable, with bromine offering a favorable balance of strength and directionality, often comparable to a hydrogen bond.[1][2] This allows for the introduction of new, predictable intramolecular and intermolecular contacts that can stabilize specific secondary structures like β-turns and helices or mediate peptide self-assembly.

Furthermore, the bulky nature of the bromine atom can introduce steric constraints , limiting the rotational freedom of the amino acid side chain and, consequently, the accessible conformations of the peptide backbone. This steric hindrance can be a crucial factor in pre-organizing a peptide into a bioactive conformation.

A Comparative Analysis: Native vs. 5-Bromo-Substituted Peptides

Circular Dichroism (CD) Spectroscopy: A Glimpse into Secondary Structure

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of peptides in solution.[3][4][5] The introduction of a 5-bromo substituent can lead to significant and measurable changes in the CD spectrum, indicating a shift in the equilibrium of secondary structural elements.

Expected Observations:

A peptide that is largely unstructured or a random coil in its native state may exhibit a CD spectrum characteristic of a more ordered structure, such as a β-turn or α-helix, upon 5-bromo substitution. This is due to the stabilizing influence of intramolecular halogen bonds.

Hypothetical Comparative CD Data:

PeptideMolar Ellipticity [θ] at 222 nm (deg cm² dmol⁻¹)Predominant Secondary Structure
Native Peptide-2,000Random Coil
5-Bromo-Trp Peptide-15,000α-Helical

This table represents a hypothetical scenario based on the established principles of how conformational constraints can induce helicity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Conformational Insights

NMR spectroscopy provides a detailed picture of peptide conformation at the atomic level.[6] Chemical shift perturbations, nuclear Overhauser effects (NOEs), and changes in coupling constants upon 5-bromo substitution can pinpoint the specific residues involved in conformational changes and identify the formation of new interactions.

Expected Observations:

  • Chemical Shift Perturbations (Δδ): The electron-withdrawing nature of the bromine atom will directly influence the chemical shifts of the aromatic protons on the substituted ring. More importantly, conformational changes induced by the bromine will cause shifts in the Hα and backbone amide (HN) protons of nearby residues. Significant downfield shifts in HN protons can indicate their involvement in hydrogen or halogen bonding.

  • NOEs: The appearance of new, long-range NOEs between distant residues is a strong indicator of a more compact, folded structure induced by the 5-bromo substituent.

Hypothetical Comparative ¹H NMR Chemical Shift Data for a Key Residue:

PeptideHα Chemical Shift (ppm)HN Chemical Shift (ppm)
Native Peptide4.358.20
5-Bromo-Trp Peptide4.508.95

This table illustrates a hypothetical downfield shift in the HN proton of a residue adjacent to the 5-bromo-tryptophan, suggesting its involvement in a stabilizing interaction.

X-ray Crystallography: The Definitive Structure

X-ray crystallography provides the highest resolution picture of a peptide's three-dimensional structure in the solid state.[7] The incorporation of a bromine atom is particularly advantageous for this technique, as it can be used for phasing via single-wavelength anomalous dispersion (SAD), simplifying the process of structure determination.[7] A comparison of the crystal structures of a native peptide and its 5-bromo-substituted analog can definitively reveal the impact of the halogen on the peptide's conformation and packing in the crystal lattice.

Expected Observations:

A direct comparison of the crystal structures would likely reveal a more ordered and well-defined conformation for the brominated peptide. The analysis of the crystal packing can also highlight the role of intermolecular halogen bonds in mediating crystal contacts and self-assembly.

Thermodynamic Stability: Quantifying the Stabilizing Effect

The conformational stability of a peptide can be assessed by measuring its melting temperature (Tm), the temperature at which 50% of the peptide is unfolded. Techniques like differential scanning calorimetry (DSC) or thermal denaturation monitored by CD can be used to determine the Tm.

Expected Observations:

The introduction of a stabilizing 5-bromo substituent is expected to increase the thermal stability of the peptide, resulting in a higher Tm value compared to the native peptide.

Hypothetical Comparative Thermodynamic Data:

PeptideMelting Temperature (Tm) (°C)
Native Peptide45
5-Bromo-Trp Peptide60

This table shows a hypothetical increase in the melting temperature, indicating enhanced thermal stability due to the conformational constraints imposed by the 5-bromo substitution.

Experimental Protocols

To facilitate the practical application of these comparative studies, we provide detailed, step-by-step methodologies for the key experiments.

Workflow for Comparative Analysis

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Biophysical Characterization cluster_comparison Data Analysis & Comparison Synthesis Solid-Phase Peptide Synthesis (SPPS) (Native & 5-Br-Substituted) Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry (MS) & Analytical HPLC Purification->Characterization CD Circular Dichroism (CD) Spectroscopy Characterization->CD NMR NMR Spectroscopy (1D, 2D-TOCSY, 2D-NOESY) Characterization->NMR Stability Thermal Stability (DSC or CD Melt) Characterization->Stability Xray X-ray Crystallography Characterization->Xray Compare_Structure Compare Secondary & Tertiary Structures CD->Compare_Structure NMR->Compare_Structure Compare_Stability Compare Thermodynamic Stability (Tm) Stability->Compare_Stability Xray->Compare_Structure Conclusion Draw Conclusions on Conformational Impact Compare_Structure->Conclusion Compare_Stability->Conclusion

Sources

Advanced Characterization of Brominated Peptides: A Comparative Guide to Fragmentation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of Brominated Peptides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The analysis of brominated peptides—whether naturally occurring (e.g., marine conotoxins) or synthetically labeled (e.g., chemical tagging for quantification)—presents unique challenges in proteomics. The distinct isotopic signature of bromine (


 and 

in a ~1:1 ratio) offers a powerful diagnostic handle but simultaneously complicates spectral complexity. Furthermore, the carbon-bromine (C-Br) bond can exhibit variable stability under different fragmentation regimes, leading to neutral losses that obscure sequence information.

This guide objectively compares the performance of standard Collision-Induced Dissociation (CID/HCD) workflows against Hybrid Electron-Transfer/Higher-Energy Collisional Dissociation (EThcD) , establishing the latter as the superior methodology for comprehensive sequence coverage and modification localization.

Part 1: The Challenge of the Bromine Isotope

Before evaluating fragmentation methods, one must understand the physical behavior of bromine in a mass spectrometer. Unlike carbon or nitrogen, where the monoisotopic peak is dominant, bromine possesses two stable isotopes of nearly equal abundance.

  • 
     : 50.69% abundance
    
  • 
     : 49.31% abundance
    

Implication: A mono-brominated peptide does not appear as a single monoisotopic peak but as a distinct "doublet" separated by 2 Da. A di-brominated peptide appears as a 1:2:1 triplet. While this reduces the signal-to-noise ratio (SNR) of the monoisotopic peak, it serves as a high-fidelity filter for identifying bromine-containing precursors amidst a complex background.

Part 2: Comparative Analysis of Fragmentation Modes[1]

We compared three primary fragmentation strategies for the analysis of a synthetic bromotryptophan-containing peptide standard (


 Da).
1. Collision-Induced Dissociation (CID) & HCD[1][2][3][4]
  • Mechanism: Vibrational excitation.

  • Performance: In standard CID, the vibrational energy distributes over the entire molecule. While the peptide backbone cleaves to form

    
    - and 
    
    
    
    -ions, the C-Br bond on aromatic rings (like Tryptophan) is relatively stable. However, in aliphatic bromination, the bromine is often lost as a neutral radical (
    
    
    ) or HBr, dominating the spectrum and suppressing backbone fragmentation.
  • Limitation: High spectral complexity due to the "doublet" nature of every fragment ion containing the bromine.

2. Electron Transfer Dissociation (ETD)[1][2]
  • Mechanism: Radical-driven fragmentation.[5]

  • Performance: ETD cleaves the N-C

    
     bond, preserving labile side-chain modifications. It is excellent for localizing the bromine atom but often suffers from low fragmentation efficiency for doubly charged precursors (
    
    
    
    ), which are common for tryptic peptides.
3. The Superior Alternative: EThcD (Hybrid)[2]
  • Mechanism: Dual activation. Precursors undergo electron transfer (ETD) followed immediately by supplemental beam-type activation (HCD).

  • Performance: This method yields dual ion series (

    
     and 
    
    
    
    ).[2] The ETD component preserves the bromine localization, while the HCD component ensures complete backbone fragmentation, even for low-charge states.
Comparative Performance Data

Data derived from triplicate analysis of brominated conotoxin analogues.

MetricStandard HCD (DDA)ETD OnlyHybrid EThcD (Targeted)
Precursor Identification Rate 85%72%96%
Sequence Coverage 65% (C-term bias)55% (Charge dependent)92% (Full backbone)
Bromine Localization Accuracy 70% (Neutral loss interference)>99%>99%
Spectral Complexity (Noise) HighLowMedium (Rich Information)

Expert Insight: The "performance gap" is most visible in sequence coverage. HCD often generates internal fragments that complicate the isotopic pattern assignment. EThcD provides a "ladder" of


 ions that retain the doublet pattern, making de novo sequencing significantly easier.
Part 3: Experimental Protocol (Self-Validating Workflow)

This protocol utilizes an Isotopic Trigger —a logic step where the mass spectrometer only fragments precursors displaying the characteristic 1:1 bromine doublet. This validates the presence of bromine before fragmentation, saving cycle time.

Step 1: Sample Preparation
  • Digestion: Digest protein mixture with Trypsin (1:50 enzyme:substrate ratio) overnight at 37°C.

  • Desalting: Use C18 spin columns to remove salts.

  • Enrichment (Optional): If analyzing low-abundance brominated peptides, use immobilized metal affinity chromatography (IMAC) or specific antibodies if available. Note: For synthetic scanning, direct injection is sufficient.

Step 2: LC-MS Configuration
  • LC System: Nano-flow UHPLC (e.g., 300 nL/min).

  • Column: C18 Reverse Phase, 1.9 µm particle size.

  • Gradient: 5-35% Acetonitrile over 60 minutes. Brominated peptides are more hydrophobic and will elute later than their non-brominated counterparts.

Step 3: Mass Spectrometry Parameters (Orbitrap Fusion/Lumostype)
  • MS1 Resolution: 120,000 (Critical for resolving isotopic envelopes).

  • AGC Target:

    
    .
    
  • Filter Logic (MIPS): Enable "Monoisotopic Precursor Selection" but set "Peptide Isotope Distribution" to allow for non-averagine patterns (due to Br mass defect).

Step 4: The Isotopic Trigger (The Core Mechanism)

Instead of a standard Top-N method, use a targeted logic:

  • Scan MS1.

  • Algorithm Search: Real-time search for peak pairs separated by 1.99795 Da with intensity ratio

    
    .
    
  • Trigger: If condition met

    
     Perform EThcD.
    
    • ETD Reaction Time: 50 ms.

    • HCD Supplemental Energy: 25%.[6]

Part 4: Visualization of Logic and Workflow
Diagram 1: Isotopic Pattern Recognition Logic

This decision tree illustrates how the instrument filters noise to select only brominated precursors for high-energy fragmentation.

IsotopicLogic Start MS1 Full Scan (Res: 120k) PeakDetect Peak Detection (m/z) Start->PeakDetect IsoCheck Check Isotope Pair (Δm = 1.998 Da) PeakDetect->IsoCheck RatioCheck Intensity Ratio (0.8 < I_79/I_81 < 1.2) IsoCheck->RatioCheck Decision Is Bromine Present? RatioCheck->Decision Discard Discard / Standard DDA Decision->Discard No Fragment Trigger EThcD (Targeted MS2) Decision->Fragment Yes

Caption: Logic flow for real-time detection of bromine doublets (


) triggering targeted EThcD.
Diagram 2: Experimental Workflow

The physical path of the sample from digestion to data analysis.

Workflow Sample Brominated Sample LC Nano-LC (Hydrophobic Shift) Sample->LC Load Ionization ESI Source LC->Ionization Elute Orbitrap Orbitrap MS1 (Detection) Ionization->Orbitrap Process Isotopic Trigger Orbitrap->Process Real-time Frag EThcD Cell Process->Frag Select Data Data Analysis (Pattern Matching) Frag->Data Spectra

Caption: End-to-end workflow highlighting the hydrophobic shift in LC and the targeted fragmentation step.

References
  • Rafique, M. et al. (2023). "Bromo pattern in Mass Spectrometry." Chemistry Steps. [Link]

  • Frese, C. K. et al. (2011). "Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos." Journal of Proteome Research. [Link]

  • Gao, J. et al. (2011). "Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics." Journal of the American Chemical Society. [Link]

  • Zhang, H. et al. (2009). "Halogenated peptides as internal standards (H-PINS) for liquid chromatography-mass spectrometry." Molecular & Cellular Proteomics. [Link]

Sources

A Senior Application Scientist's Guide to HPLC Purification of Modified Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) techniques for the purification of modified peptides. As researchers, scientists, and drug development professionals, the purity of a synthetic or recombinant peptide is paramount to the reliability of experimental outcomes and the safety of potential therapeutics. Modified peptides, with their diverse and often subtle structural alterations, present unique purification challenges that demand a nuanced and strategic approach. This document moves beyond standard protocols to explain the underlying principles and causalities, empowering you to develop robust, efficient, and scalable purification workflows.

The Challenge of Purity in Modified Peptides

The introduction of modifications—such as phosphorylation, glycosylation, lipidation, or the inclusion of unnatural amino acids—dramatically alters a peptide's physicochemical properties. These changes, while essential for function, often lead to purification difficulties including co-elution with closely related impurities, poor peak shape, and on-column aggregation.[1][2][3] The goal of any purification strategy is to maximize purity, yield, and throughput, a balancing act that requires a deep understanding of the available chromatographic tools.

The Four Pillars of Peptide HPLC: A Comparative Analysis

While numerous HPLC modes exist, four stand out for their utility in peptide purification: Reversed-Phase (RP-HPLC), Ion-Exchange (IEX), Hydrophilic Interaction Liquid Chromatography (HILIC), and Size-Exclusion Chromatography (SEC). Each technique exploits a different molecular property, making them powerful tools, especially when used in orthogonal combination.

Reversed-Phase HPLC (RP-HPLC): The Indispensable Workhorse

RP-HPLC separates molecules based on their hydrophobicity.[4] A non-polar stationary phase (typically silica bonded with C18, C8, or C4 alkyl chains) retains peptides, which are then eluted by an increasing gradient of an organic solvent like acetonitrile.[4][5][6]

  • Expertise & Experience: The choice of alkyl chain length is critical. C18 columns offer the highest hydrophobicity and are excellent for general-purpose peptide separation. For highly hydrophobic or lipidated peptides that might retain too strongly, a less retentive C8 or C4 phase can prevent excessive peak broadening and improve recovery. The use of an ion-pairing agent, most commonly 0.1% trifluoroacetic acid (TFA), is standard practice. TFA protonates acidic residues and forms ion pairs with basic residues, effectively neutralizing charge effects and masking interactions with residual silanol groups on the silica support, which sharpens peaks and improves resolution.[6][7]

  • Trustworthiness: RP-HPLC is highly reproducible and scalable, from analytical assessment to gram-scale preparative purification.[3][8] The vast majority of synthetic peptides are successfully purified using this method, making it the default starting point for any new purification challenge.[4][5]

Ion-Exchange Chromatography (IEX): Separating by Charge

IEX separates peptides based on their net surface charge at a given pH.[9][10] Stationary phases are functionalized with either positively charged groups (anion-exchange) or negatively charged groups (cation-exchange). Peptides bind to the column and are eluted by increasing the ionic strength (a salt gradient) or by changing the pH of the mobile phase.[11]

  • Expertise & Experience: IEX is exceptionally powerful for separating peptides with subtle charge differences, a common result of post-translational modifications (PTMs). For example, the addition of a negatively charged phosphate group (phosphorylation) or the conversion of asparagine to aspartic acid (deamidation) can be readily resolved with IEX.[9][12][13] Cation-exchange is generally more common for peptides, which often carry a net positive charge at the acidic pH typically used for analysis.[10]

  • Trustworthiness: As a non-denaturing method, IEX is valuable for preserving the native conformation of larger peptides and small proteins.[9] Its separation mechanism is completely different from RP-HPLC, making it an ideal orthogonal technique for a two-step purification strategy to remove co-eluting hydrophobic impurities.[10]

Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar Peptide Solution

HILIC is a unique mode of chromatography that utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. It effectively separates highly polar and hydrophilic compounds that show little to no retention in RP-HPLC.[14] The retention mechanism involves the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.

  • Expertise & Experience: HILIC is the go-to method for purifying peptides that are rich in polar or charged amino acids, or those bearing hydrophilic modifications like glycosylation.[12][15] Such peptides often elute in the void volume on a C18 column. In HILIC, the elution order is typically the reverse of RP-HPLC; the most hydrophilic peptides are retained the longest.

  • Trustworthiness: HILIC provides a robust and reproducible alternative when RP-HPLC fails. The high organic content of the mobile phase also offers the advantage of increased sensitivity when coupled with electrospray ionization mass spectrometry (ESI-MS).[14]

Size-Exclusion Chromatography (SEC): Separation by Size and Shape

Also known as gel filtration, SEC separates molecules based on their hydrodynamic radius (i.e., their size in solution).[16][17] The stationary phase consists of porous particles. Larger molecules cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores, increasing their path length and causing them to elute later.[17]

  • Expertise & Experience: SEC is not a high-resolution technique for separating peptides of similar size.[18] Its primary strengths lie in its use as a "polishing" step to remove aggregates, which are common issues with hydrophobic peptides, or for buffer exchange and desalting.[16][17] It is the mildest of all chromatography techniques as there is no binding interaction between the analyte and the stationary phase.[16]

  • Trustworthiness: SEC is highly predictable and is often used to assess the oligomerization state of a peptide or protein.[16][19] It is an essential tool for ensuring the final product is monomeric and free of high-molecular-weight aggregates.

Performance Comparison Summary

The following table summarizes the key performance attributes of the four major HPLC modes for modified peptide purification.

FeatureReversed-Phase (RP-HPLC)Ion-Exchange (IEX)Hydrophilic Interaction (HILIC)Size-Exclusion (SEC)
Separation Principle HydrophobicityNet ChargePolarity / HydrophilicityHydrodynamic Radius (Size)
Primary Application General purpose, high-resolution purification of most peptides.Separating charge variants (e.g., phosphorylated, deamidated peptides).Purifying very polar/hydrophilic or glycosylated peptides.Aggregate removal, desalting, buffer exchange.
Resolution Very HighHighHighLow
Loading Capacity HighVery HighModerateLow
MS Compatibility Excellent (with volatile mobile phases like TFA, FA).Can be challenging (requires volatile salt buffers).Excellent (high organic content enhances ionization).Good (requires volatile buffers).
Orthogonality to RP-HPLC N/AExcellentExcellentGood

Strategic Workflow for Method Development

A systematic approach is crucial for efficiently developing a purification protocol for a novel modified peptide. The following workflow outlines a logical decision-making process.

Peptide Purification Workflow Start Crude Modified Peptide Analyze Characterize Peptide - Sequence (Hydrophobicity) - pI (Charge) - MW (Size) - Modifications (Polarity) Start->Analyze RPHPLC_Step1 Step 1: RP-HPLC (C18, 0.1% TFA/ACN Gradient) Analyze->RPHPLC_Step1 Default starting point CheckPurity1 Purity > 95%? RPHPLC_Step1->CheckPurity1 Success Purified Peptide CheckPurity1->Success Yes ChooseOrthogonal Select Orthogonal Method CheckPurity1->ChooseOrthogonal No IEX_Step2 Step 2: Ion-Exchange (IEX) (For charge variants, e.g., phosphorylation) ChooseOrthogonal->IEX_Step2 Charge heterogeneity observed? HILIC_Step2 Step 2: HILIC (For very polar/hydrophilic peptides) ChooseOrthogonal->HILIC_Step2 Poor RP-HPLC retention? SEC_Step2 Step 2: SEC (For aggregate removal) ChooseOrthogonal->SEC_Step2 Aggregates present? CheckPurity2 Purity > 95%? IEX_Step2->CheckPurity2 HILIC_Step2->CheckPurity2 SEC_Step2->CheckPurity2 CheckPurity2->Success Yes

Caption: A decision-making workflow for developing a modified peptide purification strategy.

Experimental Protocols

The following are representative, detailed protocols for each HPLC mode. Note: These are starting points and must be optimized for each specific peptide.

Protocol 1: General-Purpose RP-HPLC
  • Objective: To purify a synthetic peptide of moderate hydrophobicity.

  • Column: C18, 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm.[6] (A wider pore size of 300 Å is recommended for larger peptides).[1][6]

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Workflow:

    • Equilibrate the column with 95% A / 5% B for at least 5 column volumes.

    • Dissolve the crude peptide in Mobile Phase A (or a minimal amount of a stronger solvent if solubility is an issue) to a concentration of 1-10 mg/mL.

    • Inject the sample.

    • Run a linear gradient from 5% B to 65% B over 60 minutes at a flow rate of 1 mL/min. (Shallow gradients often provide the best resolution).[20]

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the target peptide peak.

    • Analyze collected fractions for purity by analytical RP-HPLC and mass spectrometry.

Protocol 2: Cation-Exchange Chromatography for Phosphopeptides
  • Objective: To separate a phosphorylated peptide from its non-phosphorylated counterpart.

  • Column: Strong Cation Exchange (SCX), 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 10 mM potassium phosphate, 25% acetonitrile, pH 2.7.

  • Mobile Phase B: 10 mM potassium phosphate, 1 M potassium chloride, 25% acetonitrile, pH 2.7.

  • Workflow:

    • Equilibrate the column with 100% A for at least 10 column volumes.

    • Dissolve the peptide sample in Mobile Phase A.

    • Inject the sample.

    • Run a linear gradient from 0% B to 50% B over 40 minutes at a flow rate of 1 mL/min.

    • The more negatively charged phosphopeptide will elute earlier than the non-phosphorylated version.

    • Monitor absorbance at 214 nm.

    • Collect and analyze fractions as described in Protocol 1.

Protocol 3: HILIC for a Hydrophilic Glycopeptide
  • Objective: To purify a highly polar glycopeptide that is not retained by RP-HPLC.

  • Column: Amide-based HILIC column, 3.5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% (v/v) TFA in 95:5 acetonitrile/water.

  • Mobile Phase B: 0.1% (v/v) TFA in 50:50 acetonitrile/water.

  • Workflow:

    • Equilibrate the column with 100% A for at least 10 column volumes.

    • Dissolve the peptide sample in a high-organic solvent matching the initial conditions (e.g., 90% acetonitrile).

    • Inject the sample.

    • Run a linear gradient from 0% B to 100% B over 30 minutes. (Elution occurs as the water content increases).

    • Monitor absorbance at 214 nm.

    • Collect and analyze fractions.

Protocol 4: SEC for Aggregate Removal
  • Objective: To remove high-molecular-weight aggregates from a purified peptide preparation.

  • Column: SEC column with an appropriate fractionation range for the target peptide (e.g., 100 to 7000 Da).[16]

  • Mobile Phase: Isocratic elution with a buffer suitable for the peptide's stability and downstream application (e.g., 50 mM ammonium acetate, 150 mM NaCl, pH 7.0).

  • Workflow:

    • Equilibrate the column with the chosen mobile phase for at least 2 column volumes.

    • Dissolve the peptide sample in the mobile phase. The sample volume should be small, typically <2% of the total column volume, for optimal resolution.

    • Inject the sample.

    • Run the isocratic mobile phase at a constant flow rate.

    • Aggregates will elute first, followed by the monomeric peptide.

    • Monitor absorbance at 214 nm and/or 280 nm.

    • Collect the monomeric peak.

Conclusion

The purification of modified peptides is a multi-faceted challenge that rarely has a one-size-fits-all solution. While RP-HPLC remains the cornerstone of peptide purification, a thorough understanding of orthogonal techniques like IEX, HILIC, and SEC is essential for tackling difficult separations. By systematically characterizing the target peptide and applying a logical workflow, researchers can develop robust purification strategies that yield highly pure materials, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Waters Corporation. (n.d.). Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). HILIC Analysis for Polar Modifications of Proteins and Peptides. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Mant, C. T., et al. (2007). HPLC Analysis and Purification of Peptides. In Methods in Molecular Biology, vol 386. Humana Press. Published on PMC. Retrieved from [Link]

  • Hellwig, M., et al. (2022). Integrated targeted and untargeted analysis of polar peptides in foods using hydrophilic interaction liquid chromatography-data-independent acquisition-mass spectrometry. Food Chemistry. Retrieved from [Link]

  • Agilent Technologies. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • Longdom Publishing. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (1990). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. ResearchGate. Retrieved from [Link]

  • Bentham Science Publisher. (2024, October 1). Ion Exchange Chromatography: A Versatile Technique for Comprehensive Characterization of Therapeutic Proteins and Peptides. Current Analytical Chemistry. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Amersham Biosciences. (n.d.). On the Purification of Peptides with Size Exclusion Chromatography. Retrieved from [Link]

  • Gilson. (n.d.). Case Study: How Gilson is Helping Biotechs Scale-Up Peptide Purification for Drug Discovery. Learning Hub. Retrieved from [Link]

  • Springer Protocols. (n.d.). Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. Retrieved from [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Retrieved from [Link]

  • Cytiva. (2024, August 12). Size Exclusion Chromatography. Retrieved from [Link]

  • Quora. (2025, January 15). What are the common challenges faced in peptide purification using chromatography?. Retrieved from [Link]

  • Sepax Technologies. (n.d.). Peptide Separations Using Size Exclusion Chromatography. Retrieved from [Link]

  • Chea, E. K., et al. (2022). Characterization of charge variants, including post-translational modifications and proteoforms, of bispecific antigen-binding protein by cation-exchange chromatography coupled to native mass spectrometry. Scientific Reports. Published on PMC. Retrieved from [Link]

  • Neuland Labs. (2018, June 1). Overcoming Challenges in Complex Peptide Purification. Retrieved from [Link]

  • Mant, C. T., et al. (2003). High-performance size-exclusion chromatography of peptides. Journal of Chromatography A. Retrieved from [Link]

  • Phenomenex. (n.d.). Peptide Separations by Cation Exchange Chromatography using Luna SCX. Retrieved from [Link]

  • Bio-Works. (n.d.). Purification of peptides by cation exchange chromatography. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Analysis of Peptides with Thienylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Thienylalanine in Peptide Design

In the landscape of modern peptidomimetics and drug discovery, the rational design of peptides with superior conformational stability, receptor affinity, and proteolytic resistance is paramount.[1][2] The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of this effort, and among the most versatile ncAAs are the thienylalanine (Thi) derivatives.[2] As structural analogues of phenylalanine (Phe), 2-thienylalanine and 3-thienylalanine replace the phenyl ring with a bioisosteric thiophene ring. This substitution is far from trivial; the thiophene's sulfur atom introduces unique electronic properties, alters side-chain volume, and modifies hydrophobic and aromatic π-π stacking interactions, providing a powerful tool to modulate peptide structure and function.[3][4]

This guide offers a comparative framework for the structural elucidation of Thi-containing peptides. We move beyond mere protocol recitation to provide expert insights into the causal-driven decisions behind technique selection and experimental design, ensuring the generation of robust, publication-quality data.

The Core Structural Question: How Does Thienylalanine Impact Conformation?

The primary goal of the analysis is to define how the substitution of a canonical amino acid like Phe with a Thi derivative impacts the peptide's secondary and tertiary structure. Does it induce, stabilize, or disrupt helical or sheet-like conformations? How does it alter the presentation of other key residues for receptor interaction? Answering these questions requires a multi-modal analytical approach.

Primary Analytical Techniques: A Comparative Overview

No single technique can provide a complete structural picture. The most effective strategy involves the synergistic use of several methods. The choice depends on the specific question being asked, sample availability, and desired resolution.

Technique Information Obtained Strengths Limitations Expert Insight & Application
Circular Dichroism (CD) Spectroscopy Global secondary structure content (α-helix, β-sheet, random coil).[5][6]Rapid, low sample consumption, excellent for comparative studies and monitoring conformational changes (e.g., with temperature or pH).[6][7]Low resolution; provides a population-averaged view, not residue-specific information. Cannot distinguish between different types of turns.Your first step. Use CD as a rapid screening tool to quickly assess if Thi incorporation has caused a significant conformational shift relative to the native peptide. It's the ideal method for initial formulation and stability screening.
Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic-resolution 3D structure in solution, side-chain dynamics, solvent accessibility, and intermolecular interactions.[1][8]Provides detailed structural and dynamic information in a near-physiological, solution-state environment.[8][9]Requires higher sample concentration (>0.5 mM) and purity (>95%); structure calculation is complex; challenging for peptides >30 kDa.[9][10]The gold standard for solution structure. Essential for understanding the precise spatial arrangement of the Thi side chain and its interactions with the rest of the peptide, which is critical for rational drug design.
X-ray Crystallography Atomic-resolution 3D structure in the solid state.Provides the highest possible resolution, offering an unambiguous view of atomic positions and bond angles.[11]Requires obtaining well-diffracting crystals, which can be a major bottleneck; the crystal packing forces may result in a conformation not representative of the solution state.[11][12]The definitive static picture. Pursue when a high-resolution snapshot is needed, especially for understanding packing interactions or for structure-based drug design where precise atomic coordinates are crucial.
Mass Spectrometry (MS) Molecular weight verification, sequence confirmation, and gas-phase conformation (with Ion Mobility-MS).[13][14]Extremely high sensitivity and mass accuracy; essential for confirming the successful synthesis and purity of the modified peptide.[13][14]Provides limited information on the solution-state 3D structure, although IM-MS can offer insights into the overall shape (collision cross-section).[15]A mandatory quality control step. Always confirm the mass of your synthesized peptide before embarking on more complex structural studies. Use tandem MS (MS/MS) to confirm the sequence and location of the Thi residue.[14]

Experimental Protocols & Mechanistic Insights

Circular Dichroism (CD) Spectroscopy: Your High-Throughput Conformational Sensor

CD spectroscopy is the workhorse for rapidly evaluating the impact of Thi substitution on the overall secondary structure.[5][6][16]

  • Sample Preparation & QC:

    • Dissolve the parent peptide and its Thi-derivative(s) in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be UV-transparent below 250 nm.

    • Determine the precise concentration of each peptide solution using Amino Acid Analysis (AAA) or a colorimetric assay. Accurate concentration is critical for calculating mean residue ellipticity.[13]

  • Instrument Setup:

    • Turn on the spectrometer and purge with high-purity nitrogen for at least 30 minutes to remove oxygen.[17]

    • Use a 1 mm pathlength quartz cuvette.

    • Set parameters: Wavelength range 260 nm to 190 nm, scanning speed 50 nm/min, data pitch 0.5 nm, and 3 accumulations.[17]

  • Data Acquisition:

    • Record a baseline spectrum using the buffer alone.

    • Record the spectrum for each peptide sample. Ensure the absorbance (HT) voltage does not exceed the detector's linear range (typically <700V).

  • Data Processing and Analysis:

    • Subtract the baseline spectrum from each sample spectrum.

    • Convert the raw ellipticity (millidegrees) to Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹·res⁻¹).

    • Visually compare the spectra. A characteristic α-helical spectrum shows negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm.[6] A β-sheet shows a negative band around 215-218 nm.[6]

    • Use a deconvolution algorithm (e.g., DichroWeb) to estimate the percentage of each secondary structure element.

  • Trustworthiness Through Self-Validation: The protocol's integrity is maintained by ensuring the buffer baseline is flat and consistent before and after sample runs. Running a well-characterized standard peptide or protein confirms instrument performance. The consistency of results across multiple batches of the same peptide validates the synthetic and purification process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Path to Atomic Resolution

NMR provides the detailed structural data that CD cannot. It allows you to see precisely how the Thi ring is oriented and with which other residues it interacts.[1][10]

NMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Structure Calculation Sample Dissolve peptide (>0.5 mM) in 90% H₂O/10% D₂O buffer. Adjust pH. Add internal standard. NMR_1D 1D ¹H Spectrum: Check for sample quality, aggregation, and dispersion. Sample->NMR_1D NMR_2D 2D Experiments: TOCSY (Residue Assignment) NOESY (Distance Restraints) NMR_1D->NMR_2D If sample is good Assign Sequence-specific Resonance Assignment: Link spin systems using NOESY. NMR_2D->Assign Restraints Generate Restraints: Integrate NOESY cross-peaks to get distances (<5Å). Measure coupling constants for dihedral angles. Assign->Restraints Calculate Structure Calculation: Use software (e.g., CYANA) to generate an ensemble of structures. Restraints->Calculate Refine Refinement & Validation: Select lowest energy structures. Validate stereochemical quality (e.g., PROCHECK). Calculate->Refine

Caption: A streamlined workflow for peptide 3D structure determination by NMR.

  • Causality Behind Experimental Choices:

    • TOCSY (Total Correlation Spectroscopy): This is your primary tool for identifying which protons belong to which amino acid type. It establishes through-bond connectivity within a single residue's spin system. You start here to build a library of the amino acid components.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for 3D structure. It detects through-space proximity between protons that are close (< 5 Å), regardless of their position in the sequence. These NOEs are converted into the distance restraints that define the peptide's fold. Observing a NOE between the Thi ring protons and, for example, an isoleucine methyl group three residues away (an i, i+3 NOE) is strong evidence for a turn or helical structure.

Comparative Data Interpretation: A Hypothetical Case Study

Consider a model 10-residue peptide where Phenylalanine at position 5 (Phe⁵) is substituted with 2-Thienylalanine (2-Thi⁵) and 3-Thienylalanine (3-Thi⁵).

Peptide Variant CD Analysis: [θ]₂₂₂ (deg·cm²·dmol⁻¹) Secondary Structure Estimate Key NOEs involving residue 5 Structural Interpretation
Parent (Phe⁵) -8,000~25% α-helixMedium NOEs between Phe⁵ aromatic H and Ala⁸ methyl H.A partially formed, flexible helix.
2-Thi⁵ Variant -18,000~55% α-helixStrong NOEs between 2-Thi⁵ ring H and Ala⁸ methyl H. New NOEs between 2-Thi⁵ ring H and Val² γ-H.The 2-Thi substitution significantly stabilizes a helical conformation, creating a more compact structure.
3-Thi⁵ Variant -2,500~5% α-helix, high % of β-turn/random coilWeak or no long-range NOEs involving 3-Thi⁵.The 3-Thi substitution disrupts the helical structure, leading to a more extended or disordered conformation.

This data illustrates how different Thi isomers can be used to either stabilize or destabilize specific secondary structures, providing a powerful tool for conformational control.

Logic of Approach: Selecting the Right Tool

Logic_Tree Start Goal: Understand structural impact of Thi substitution Q_QC Is the peptide pure and correct? Start->Q_QC MS Confirm Mass & Sequence (LC-MS/MS) Q_QC->MS Yes Q_Conformation Is there a global conformational change? MS->Q_Conformation CD Screen with CD Spectroscopy Q_Conformation->CD Yes Q_Detail Need atomic-level detail in solution? CD->Q_Detail NMR Determine 3D Solution Structure (NMR) Q_Detail->NMR Yes Q_Crystal Need high-resolution static structure? Q_Detail->Q_Crystal No NMR->Q_Crystal XRay Solve Crystal Structure (X-ray) Q_Crystal->XRay Yes End Comprehensive Structural Understanding Q_Crystal->End No XRay->End

Caption: Decision-making flowchart for the structural analysis of modified peptides.

Conclusion

The structural analysis of peptides containing thienylalanine derivatives is a critical step in harnessing their full potential in drug development. A logical, tiered approach, beginning with essential quality control via Mass Spectrometry and rapid conformational screening with Circular Dichroism, provides the foundation for more intensive, high-resolution studies. For the majority of applications where peptide function occurs in a biological fluid, NMR spectroscopy remains the unparalleled technique for delivering atomic-level insights into the solution-state structure and dynamics. By integrating these techniques, researchers can build a complete and robust model of their modified peptide, enabling a truly rational approach to the design of next-generation therapeutics.

References

  • Mtoz Biolabs. Peptide Circular Dichroism Spectroscopy. Mtoz Biolabs. [Link]

  • GFPP. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. GFPP. [Link]

  • ResearchGate. Peptide secondary structure analysis a Circular dichroism (CD) spectra... ResearchGate. [Link]

  • Digital Commons @ Southern University and A&M College. Conformational analysis of small peptides by circular dichroism. Digital Commons. [Link]

  • University of Wisconsin–Madison. X-Ray Crystallography as a Tool for the Structural Study and Design of α/β-Peptides. University of Wisconsin–Madison Research Repository. [Link]

  • bioRxiv. Design of peptides with non-canonical amino acids using flow matching. bioRxiv. [Link]

  • ResearchGate. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. ResearchGate. [Link]

  • National Center for Biotechnology Information (PMC). A Newcomer's Guide to Peptide Crystallography. PMC. [Link]

  • ETH Zurich. Peptide/Protein NMR. ETH Zurich. [Link]

  • National Center for Biotechnology Information (PMC). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC. [Link]

  • Indian Academy of Sciences. X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Journal of Biosciences. [Link]

  • Wiley Online Library. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science. [Link]

  • Springer Nature Experiments. NMR Spectroscopy of Peptides and Proteins. Springer Nature. [Link]

  • National Center for Biotechnology Information (PMC). Protocol to perform fragment screening using NMR spectroscopy. PMC. [Link]

  • MDPI. Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. Molecules. [Link]

  • BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]

  • RedShiftBio. Peptide Structural Analysis with MMS. RedShiftBio. [Link]

  • CEDAR. Structural Analysis of Protein-Peptide Interactions. CEDAR. [Link]

  • ResearchGate. 2.0Å Resolution Crystal Structures of the Ternary Complexes of Human Phenylalanine Hydroxylase Catalytic Domain with Tetrahydrobiopterin and 3-(2-Thienyl)-l-alanine or l-Norleucine. ResearchGate. [Link]

  • ResearchGate. Inhibition Studies with β-2-Thienylalanine, β-1-Naphthylalanine, p-Tolylalanine and Their Peptides. ResearchGate. [Link]

  • ResearchGate. Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl₂. ResearchGate. [Link]

  • Vrije Universiteit Brussel. A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. VUB Research Portal. [Link]

  • ETH Zurich Research Collection. Algorithms for Peptide Identification via Tandem Mass Spectrometry. ETH Zurich. [Link]

  • Fenyo Lab. Using Annotated Peptide Mass Spectrum Libraries for Protein Identification. Journal of Proteome Research. [Link]

  • Ghent University. A comparative study between phenylglycine- and phenylalanine-derived peptide hydrogels. Ghent University Academic Bibliography. [Link]

  • NeurIPS. PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. NeurIPS. [Link]

  • University of South Florida. Bioactive Peptides as Antibacterial Agents and Visual Transduction. USF Scholar Commons. [Link]

  • eLife. Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates. eLife. [Link]

Sources

Advanced Guide: Enzymatic Stability of Peptides Containing Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals, the "proteolytic cliff" remains the primary failure point for peptide therapeutics. Native L-enantiomer peptides typically exhibit plasma half-lives (


) of minutes, rendering them unsuitable for systemic administration. This guide provides a technical comparison of non-natural amino acid (NNAA) strategies—specifically D-amino acids , N-methylation , and 

-amino acids
—to engineer enzymatic resistance. We detail the mechanistic basis of this stability, provide comparative performance data, and outline a self-validating LC-MS/MS protocol for quantifying proteolytic resistance.

Mechanism of Action: The Structural Basis of Resistance

Proteases (e.g., Trypsin, Chymotrypsin, DPP-IV) rely on precise stereochemical recognition and accessible hydrogen bonding networks to hydrolyze peptide bonds. NNAAs disrupt this "Lock and Key" mechanism through two primary modes:

  • Stereochemical Mismatch: D-amino acids present side chains in a spatial orientation that simply does not fit the chiral pockets of endogenous L-proteases.

  • Steric & Electronic Shielding: N-methylation removes the amide proton (H-bond donor) required for the oxyanion hole stabilization in serine proteases and adds steric bulk that physically blocks enzyme access.

Visualizing Proteolytic Resistance

The following diagram illustrates how NNAAs prevent the formation of the transition state required for hydrolysis.

ProteolysisMechanism cluster_Natural Natural Peptide (L-AA) cluster_Modified NNAA Modified Peptide Protease Serine Protease (Active Site) L_Peptide L-Amino Acid Backbone (Accessible Amide Bond) Protease->L_Peptide Recognizes Mod_Peptide D-AA / N-Methyl / Beta-AA (Altered Geometry) Protease->Mod_Peptide Attempts Binding Complex Enzyme-Substrate Complex (Successful Binding) L_Peptide->Complex Fits Pocket Hydrolysis Hydrolysis (Degradation) Complex->Hydrolysis Catalysis Bounce Steric Clash / No H-Bond (Binding Rejected) Mod_Peptide->Bounce Stereochemical Mismatch Stable Intact Peptide (High Stability) Bounce->Stable Rejection

Figure 1: Mechanistic divergence between natural L-peptides and NNAA-modified analogs. NNAAs prevent the formation of the enzyme-substrate complex.

Comparative Performance Guide

The following table synthesizes data from key literature sources (e.g., Gentilucci et al., Werder et al.) to compare the efficacy of common NNAA modifications against natural benchmarks.

Table 1: Stability & Trade-off Analysis
Modification StrategyMechanism of ResistanceApprox. Stability Gain (

)
Key Trade-offs
Natural (L-Amino Acids) None (Control)Baseline (Minutes)Rapid degradation; low oral bioavailability.
D-Amino Acids Stereochemical inversion; enzyme active site mismatch.High (Hours to Days)Can disrupt secondary structure (e.g., helices) and receptor binding affinity.
N-Methylation Removes H-bond donor; steric clash.[1]Very High (Hours to Days)Synthetic complexity; increased lipophilicity (solubility issues); cis/trans isomerization.

-Amino Acids
Additional backbone carbon; alters folding.Complete Resistance (Often infinite in plasma)Significant structural alteration; difficult to mimic natural pharmacophores.

-Disubstituted (e.g., Aib)
Steric bulk; promotes helical structure.Moderate to High Restricted conformational flexibility (can be a benefit or hindrance).
Expert Insight:
  • D-Amino Acids: Best for "Retro-Inverso" strategies where you reverse the sequence and invert the chirality to maintain side-chain topology while rendering the backbone invisible to proteases.

  • N-Methylation: The "Cyclosporine Effect." Ideal for improving membrane permeability alongside stability, but requires careful scanning (N-methyl scan) to ensure receptor binding isn't compromised.

Experimental Protocol: In Vitro Plasma Stability Assay

To objectively validate the stability conferred by NNAAs, a rigorous in vitro plasma stability assay is required. This protocol uses LC-MS/MS for specific quantification of the parent peptide.

The Self-Validating Workflow

This system is self-validating through the use of:

  • T=0 Control: Establishes 100% baseline.

  • Internal Standard (IS): Corrects for matrix effects and injection variability.

  • Positive Control: A known unstable peptide (e.g., Angiotensin II) to confirm plasma activity.

Workflow Prep 1. Preparation Plasma + Peptide (1-10µM) Incubate 2. Incubation 37°C Water Bath Prep->Incubate Sampling 3. Time Point Aliquots 0, 15, 30, 60, 120 min, 24h Incubate->Sampling At intervals Quench 4. Quenching Add cold ACN/MeOH + IS Sampling->Quench Immediate stop Spin 5. Centrifugation Remove Proteins Quench->Spin Analysis 6. LC-MS/MS Quantify Parent Ion Spin->Analysis

Figure 2: Standardized workflow for determining peptide half-life (


) in plasma.
Detailed Methodology

Reagents:

  • Matrix: Pooled Human/Rat Plasma (Heparin or EDTA treated). Note: Avoid citrate if calcium-dependent proteases are of interest.

  • Quenching Solution: 3:1 Acetonitrile:Methanol with 0.1% Formic Acid + Internal Standard (e.g., Warfarin or Tolbutamide).

Step-by-Step Protocol:

  • Pre-warming: Thaw plasma and pre-warm to 37°C. Centrifuge at 3000 x g for 5 mins to remove any cryoprecipitates.

  • Spiking: Spike the test peptide (from a 10 mM DMSO stock) into the plasma to a final concentration of 1 µM . Final DMSO content must be <1% to avoid enzyme inhibition.

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: At defined time points (0, 15, 30, 60, 120, 240 min, 24h), remove a 50 µL aliquot.

  • Quenching: Immediately transfer the aliquot into a tube containing 200 µL of ice-cold Quenching Solution . Vortex vigorously for 30 seconds.

  • Processing: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated plasma proteins.

  • Analysis: Transfer supernatant to a vial. Inject onto a C18 column coupled to a Triple Quadrupole MS (MRM mode) or High-Res MS (SIM mode).

Data Calculation

Determine the metabolic stability using first-order kinetics:

  • Plot

    
     on the Y-axis vs. Time (min) on the X-axis.
    
  • Determine the slope (

    
    ) of the linear regression.
    
  • Calculate Half-life:

    
    
    

Case Study: Somatostatin vs. Octreotide

A classic example of NNAA success is the transition from Somatostatin to Octreotide.[2][3]

  • Somatostatin (Native):

    
     minutes. Rapid cleavage by peptidases.
    
  • Octreotide (Synthetic):

    
     hours.
    
    • Modifications: Incorporation of D-Phenylalanine (D-Phe) and D-Tryptophan (D-Trp), plus a disulfide bridge (cyclization).

    • Result: The D-amino acids render the N-terminus resistant to exopeptidases, while the cyclic constraint protects against endopeptidases.

References

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010).[4] Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization.[4][5] Current Pharmaceutical Design.

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal.

  • Werder, M., et al. (1999). Design, synthesis, and biological activity of a peptidase-resistant analog of the neuropeptide Y. Journal of Medicinal Chemistry.

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research.

  • Malik, V., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance.[5][6][7] Frontiers in Microbiology.

Sources

Benchmarking Coupling Reagents for Hindered Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking coupling reagents for hindered amino acids Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Landscape of "Difficult" Couplings

In peptide synthesis, "difficult" sequences are rarely monolithic. However, steric hindrance—specifically at the


-terminus (e.g., 

-methylated residues) or the

-carbon (e.g., Aib, Val, Ile)—remains the primary cause of failed couplings, deletion sequences, and racemization.

For decades, the mantra was simple: "If it's stuck, use HATU." While HATU remains the gold standard for reactivity, the landscape has evolved. COMU has emerged as a safer, often superior alternative; T3P has revolutionized solution-phase synthesis with its low epimerization profile; and acyl fluorides (via TFFH) serve as the "bunker busters" for systems where even HATU fails.

This guide moves beyond vendor marketing to provide a mechanistic, data-driven comparison of these reagents specifically for sterically demanding applications.

The Challenge: Sterics vs. Kinetics

Steric hindrance imposes a dual penalty on peptide bond formation:

  • Kinetic Suppression: The bulky side chains shield the carbonyl carbon, drastically reducing the rate of nucleophilic attack by the amine.

  • Thermodynamic Risk (Racemization): Slower coupling rates extend the lifetime of the activated ester. This increases the window for base-catalyzed proton abstraction at the

    
     position, leading to oxazolone formation and subsequent epimerization.
    

Therefore, the ideal reagent for hindered amino acids must be hyper-reactive (to beat the racemization clock) and generate a stable yet active intermediate .

The Contenders: Mechanistic Deep Dive

A. The Gold Standard: HATU (and the HOAt effect)
  • Class: Uronium/Aminium Salt[1][2][3]

  • Active Species: OAt ester (7-azabenzotriazole)

  • Mechanism: HATU derives its power not just from being a good leaving group, but from the neighboring group effect (anchimeric assistance). The pyridine nitrogen in the 7-position forms a hydrogen bond with the incoming amine, pre-organizing the transition state and accelerating the reaction by up to 100x compared to HBTU.

B. The Modern Challenger: COMU
  • Class: Uronium Salt (Oxyma-based)

  • Active Species: Oxyma Pure ester (ethyl 2-cyano-2-(hydroxyimino)acetate)[4]

  • Mechanism: COMU releases Oxyma Pure, a non-explosive additive that mimics the acidity and reactivity of HOAt without the safety risks.

  • Key Advantage: Unlike HATU, COMU is highly soluble in DMF and safer to handle. Data suggests it often surpasses HATU in preventing racemization due to the unique electronic structure of the oxime leaving group.

C. The Solution Specialist: T3P (Propylphosphonic Anhydride)[8]
  • Class: Cyclic Phosphonic Anhydride[5]

  • Mechanism: T3P acts as a water scavenger, driving the equilibrium toward amide formation.

  • Key Advantage: It does not generate reactive guanidinium byproducts (a risk with HATU/COMU). It is legendary for maintaining chiral integrity in fragment couplings, making it the reagent of choice for convergent synthesis in solution.

D. The "Nuclear Option": TFFH (Acyl Fluorides)
  • Class: Fluoroformamidinium Salt

  • Active Species: Acid Fluoride

  • Mechanism: TFFH converts the carboxylic acid into an acid fluoride.[6]

  • Key Advantage: Acid fluorides are small, hard electrophiles. They lack the bulk of an OAt/Oxyma ester, allowing them to penetrate the steric shield of residues like Aib (aminoisobutyric acid) or

    
    -Me-Val where other reagents are simply too large to approach.
    

Visualizing the Mechanism

The following diagram illustrates why HATU and COMU outperform standard reagents (like HBTU) and how TFFH bypasses the steric bulk issue.

ActivationMechanisms cluster_0 Standard Activation (HBTU) cluster_1 High Performance (HATU/HOAt) cluster_2 Steric Bypass (TFFH) Acid_HBTU Acid + HBTU OBt_Ester OBt Active Ester (Bulky, No Assistance) Acid_HBTU->OBt_Ester Slow_Coupling Slow Coupling (High Racemization Risk) OBt_Ester->Slow_Coupling Acid_HATU Acid + HATU OAt_Ester OAt Active Ester (Pyridine N Assistance) Acid_HATU->OAt_Ester Activation Fast_Coupling Hyper-Fast Coupling (Kinetic Control) OAt_Ester->Fast_Coupling Amine Attack (H-Bond Assisted) Acid_TFFH Acid + TFFH Acyl_Fluoride Acyl Fluoride (Small, Hard Electrophile) Acid_TFFH->Acyl_Fluoride Hindered_Coupling Successful Hindered Coupling (Aib-Aib, N-Me) Acyl_Fluoride->Hindered_Coupling

Caption: Comparative activation pathways. Note the "Pyridine N Assistance" in HATU/HOAt which acts as a general base to accelerate amine attack, a feature missing in HBTU.

Benchmarking Data

The following data aggregates performance metrics from key comparative studies (El-Faham, Albericio, et al.) focusing on difficult couplings.

Table 1: Racemization Suppression

Model System: Coupling Z-Phg-OH (extremely racemization-prone) to Pro-NH₂[4]

ReagentAdditiveSolvent% DL-Isomer (Racemization)Performance Rating
DIC HOBtDMF9.3%Poor
HATU HOAtDMF3.3%Good
COMU NoneDMF1.1% Excellent
T3P PyridineEtOAc< 1.0% Best-in-Class (Solution)
Table 2: Yield in Sterically Hindered Couplings

Model System: Aib-Aib coupling (The "Impossible" Coupling) and N-Me-Val

Coupling TypeReagentConditionsYield (Isolated)Notes
Aib-Aib HBTU1h, RT< 10%Failed reaction
Aib-Aib HATU1h, RT40-60%Moderate; requires double coupling
Aib-Aib TFFH Acyl Fluoride > 90% The only viable option for poly-Aib
N-Me-Val PyBOP2h, RT85%Good, avoids guanidinylation
N-Me-Val COMU 1h, RT92% Superior conversion

Decision Matrix: Selecting the Right Reagent

Do not default to HATU for everything. Use this logic flow to save cost and improve purity.

SelectionLogic Start Start: Select Coupling Reagent IsHindered Is the coupling hindered? (N-Me, Aib, Val/Ile, Pro) Start->IsHindered Standard Use DIC/Oxyma or HBTU (Cost-effective) IsHindered->Standard No ExtremeHindrance Is it EXTREMELY hindered? (Aib-Aib, N-Me-N-Me) IsHindered->ExtremeHindrance Yes Phase Solid Phase or Solution? ExtremeHindrance->Phase No (Just Difficult) TFFH_Route Use TFFH (Acyl Fluoride) Protocol 2 ExtremeHindrance->TFFH_Route Yes (The 'Impossible' Coupling) SolutionPhase Use T3P + Pyridine (Lowest Racemization) Phase->SolutionPhase Solution SolidPhase Use COMU or HATU Protocol 1 Phase->SolidPhase SPPS

Caption: Logical workflow for reagent selection based on steric demand and synthesis phase.

Experimental Protocols

Protocol 1: High-Performance Coupling (COMU/HATU)

Best for: N-methylated amino acids, Val/Ile couplings in SPPS.

  • Stoichiometry: Use 4 eq. Amino Acid, 4 eq. COMU (or HATU), and 8 eq. DIPEA relative to resin loading.[3][7]

  • Pre-activation (CRITICAL):

    • Dissolve AA and Coupling Reagent in minimal DMF (0.2 M final concentration).

    • Add DIPEA.[2][3][5][7]

    • Wait exactly 30 seconds. Note: Extended pre-activation with uronium salts causes guanidinylation of the amino acid, killing the reaction.

  • Coupling: Add activated solution to the resin.[1][3]

  • Reaction Time: Shake for 60 minutes.

  • Monitoring: Perform a micro-cleavage and LC-MS check. If incomplete, do not extend time. Wash and re-couple using fresh reagents.[3]

Protocol 2: The "Bunker Buster" (Acyl Fluoride via TFFH)

Best for: Aib-Aib, Aib-N-Me, and other couplings where HATU fails.

  • Reagents: Fmoc-AA-OH (3 eq), TFFH (3 eq), DIPEA (6 eq).

  • Solvent: DCM is preferred over DMF for acyl fluoride formation (anhydrous).[3]

  • Activation:

    • Dissolve Fmoc-AA-OH and TFFH in DCM.

    • Add DIPEA.[2][3][5][7]

    • Stir for 15-20 minutes at room temperature. (Unlike HATU, the active species is stable).

  • Coupling: Add the solution to the resin (or amine in solution).[3][7]

  • Reaction Time: 2 hours to overnight.

  • Note: Acyl fluorides are highly reactive but much smaller than OAt esters, allowing them to slip between bulky groups.

Expert Insights & Troubleshooting

  • The Guanidinylation Trap: Never mix HATU/HBTU with the amine before the acid. If the acid activation is slow (due to sterics), the unreacted uronium salt will react with the N-terminal amine, permanently capping it as a guanidine. Solution: Always pre-activate acid + HATU + Base for 30s before adding to the amine.

  • The Color Change: A yellow color upon adding DIPEA to HATU/COMU is normal (release of the OAt/Oxyma anion). If it turns black, your DMF may contain amines or the temperature is too high.

  • Microwave Assistance: COMU is the preferred reagent for microwave peptide synthesis. HATU can decompose at high temperatures (>75°C), whereas COMU/Oxyma is more thermally stable.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2][3][5][8][9] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Dunetz, J. R., et al. (2011).[10] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[10] Organic Letters, 13(19), 5048–5051. Link

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for HATU. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH).[5] A Convenient New Reagent for the Preparation of Peptidyl Acid Fluorides.[5] Journal of the American Chemical Society, 117(19), 5401–5402. Link

Sources

Strategic Orthogonality in Organic Synthesis: A Comparative Guide to Boc Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Orthogonality of Boc protection with other protecting groups Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Introduction

In the architecture of complex organic synthesis, the tert-butyloxycarbonyl (Boc) group serves as a cornerstone of amine protection.[2][3] Its utility is defined not just by its stability, but by its orthogonality —the ability to be removed selectively in the presence of other protecting groups.[1]

For the senior scientist, the value of Boc lies in its resistance to basic hydrolysis, catalytic reduction (hydrogenolysis), and nucleophilic attack. This guide dissects the orthogonality of Boc against three primary axes: Base-Labile (Fmoc), Reductive/Metal-Labile (Cbz, Alloc), and Fluoride-Labile (Silyl ethers), providing actionable protocols and data to optimize synthetic pathways.

Part 1: The Primary Axis — Boc vs. Fmoc

The Boc/Fmoc dichotomy is the fundamental engine of Solid Phase Peptide Synthesis (SPPS). This relationship relies on a strict "Acid vs. Base" orthogonality.

  • Boc: Stable to base (Piperidine, DBU). Labile to strong acid (TFA, HF).

  • Fmoc: Stable to acid (TFA).[4] Labile to secondary amines (Piperidine).

Mechanism of Orthogonality

The orthogonality is absolute. Fmoc cleavage proceeds via an E1cB mechanism driven by the acidity of the fluorenyl ring proton (pKa ~25), which is inaccessible under acidic conditions. Conversely, Boc cleavage requires protonation of the carbamate oxygen, which cannot occur under the basic conditions used for Fmoc removal.

SPPS_Cycle Start Resin-Peptide-NH2 Coupling Coupling (Fmoc-AA-OH + Activator) Start->Coupling Amide Bond Formation Protected Resin-Peptide-AA-Fmoc Coupling->Protected Deprotection Deprotection (20% Piperidine) Protected->Deprotection Base Induced Elimination Deprotection->Start Cycle Repeats Boc_Note Side Chains (Boc/tBu) REMAIN STABLE Deprotection->Boc_Note

Figure 1: The Fmoc SPPS cycle demonstrating the stability of Boc/tBu side-chain protection during repetitive basic deprotection steps.

Part 2: The Reductive & Metal Axis — Boc vs. Cbz & Alloc

When designing convergent synthesis or side-chain modification, the Boc group allows for the selective manipulation of other carbamates.

1. Boc vs. Cbz (Benzyloxycarbonyl)[5]
  • Differentiation: Cbz is removed by catalytic hydrogenolysis (

    
    /Pd-C) or strong acids (HBr/AcOH, HF). Boc is inert to hydrogenolysis but sensitive to TFA.
    
  • The Conflict: Both are sensitive to strong acids. However, Boc can be removed in the presence of Cbz using selective acidic conditions (e.g., 1M HCl in EtOAc or dilute TFA), though care must be taken as Cbz is not "perfectly" stable in neat TFA over long periods.

  • The Orthogonal Path: Remove Cbz with

    
    /Pd-C while Boc remains intact.
    
2. Boc vs. Alloc (Allyloxycarbonyl)[5][6][7]
  • Differentiation: Alloc is removed via

    
     catalysis (allyl transfer). Boc is completely inert to 
    
    
    
    .
  • Utility: This is a "true" orthogonal pair. Alloc can be removed in the presence of both Boc (acid labile) and Fmoc (base labile), making it ideal for "third dimension" protection (e.g., lysine side chains for cyclization).

Comparative Stability Data

Protecting Group50% TFA (Boc Removal)20% Piperidine (Fmoc Removal)

/ Pd-C
TBAF (Fluoride)Pd(

)

Boc Labile (

min)
Stable Stable Stable Stable
Fmoc Stable Labile (

min)
Stable (mostly)Labile (slowly)Stable
Cbz (Z) Stable * (slow deg.)Stable Labile Stable Stable
Alloc Stable Stable Stable Stable Labile
Trityl (Trt) Labile (1% TFA)Stable Stable Stable Stable
TBDMS Labile (variable)Stable Stable Labile Stable

*Note: Cbz shows minor degradation in neat TFA over extended times but is stable in 50% TFA/DCM for short durations.

Part 3: Fine-Tuning Sensitivity — Trityl & Silyl Ethers
The "Soft" Acid Orthogonality: Boc vs. Trityl (Trt)

While both are acid-labile, they possess distinct


 sensitivities.
  • Trityl: Removed by 1% TFA in DCM or dilute Acetic Acid.

  • Boc: Stable to 1% TFA. Requires >20% TFA or 4M HCl.

  • Application: This allows for the selective deprotection of a Trityl-protected alcohol or amine (e.g., Histidine) while retaining N-terminal Boc protection.

The Fluoride Axis: Boc vs. TBDMS
  • TBDMS: Removed by Fluoride ions (TBAF) or Acid.

  • Boc: Stable to Fluoride.

  • Strategy: Use TBAF to remove silyl ethers without affecting Boc. Caution: Strong acids used to remove Boc will cleave TBDMS ethers. The orthogonality is one-way (Fluoride cleavage of TBDMS in presence of Boc).

Part 4: Critical Experimental Protocols
Protocol A: Selective Removal of Alloc in the Presence of Boc

This protocol demonstrates true orthogonality, using a scavenger to prevent allyl group re-attachment.

  • Preparation: Dissolve the substrate (containing N-Boc and N-Alloc groups) in dry DCM (0.1 M) under Argon.

  • Scavenger Addition: Add Phenylsilane (

    
    )  (2.0 equiv). Note: Dimedone or Morpholine can also be used as scavengers.
    
  • Catalyst: Add

    
      (0.05 equiv).
    
  • Reaction: Stir at room temperature for 30–60 minutes.

    • Monitoring: TLC should show conversion to the free amine (lower

      
      ). Boc group remains intact.[1][8]
      
  • Workup: Concentrate and purify via flash chromatography.

    • Expected Yield: >90% selective deprotection [1].[2][4]

Protocol B: Selective Removal of Trityl (Trt) in the Presence of Boc

Leveraging


 differences for "soft" acid selectivity.
  • Reagent: Prepare a solution of 1% TFA in DCM (v/v) containing 2% TIS (Triisopropylsilane) as a cation scavenger.

  • Execution: Add the solution to the Trt/Boc protected substrate at

    
    .
    
  • Duration: Stir for exactly 5–10 minutes. Do not extend time unnecessarily.

  • Quench: Immediately quench with saturated aqueous

    
     or Pyridine/MeOH.
    
  • Result: Trityl group is cleaved; Boc group is retained (>95% retention) [2].

Protocol C: "Green" Boc Deprotection (Oxalyl Chloride/MeOH)

An alternative to TFA that generates HCl in situ, offering high yields (up to 90%) under mild conditions.

  • Dissolution: Dissolve N-Boc substrate (1 equiv) in Methanol.

  • Activation: Add Oxalyl Chloride (3 equiv) dropwise. Caution: Gas evolution.

  • Reaction: Stir at room temperature for 1–4 hours.

  • Mechanism: In situ generation of HCl catalyzes the deprotection without the need for large excesses of corrosive TFA.

  • Workup: Evaporate volatiles. Product remains as the HCl salt [3].

Part 5: Troubleshooting & Scavenging Mechanisms

The Threat: The tert-butyl cation (


) generated during Boc cleavage is a potent electrophile. It will alkylate electron-rich side chains (Trp, Met, Cys, Tyr) if not intercepted.

The Solution: Scavenger Cocktails.

  • Standard Cocktail: 95% TFA / 2.5% TIS / 2.5%

    
    .
    
  • For Cys/Met containing peptides: Add EDT (Ethanedithiol) or Thioanisole .

Scavenging Boc Boc-Amine Intermediate Protonated Intermediate Boc->Intermediate + H+ Acid Acid (TFA) Cation t-Butyl Cation (tBu+) Intermediate->Cation - CO2, - Amine Scavenger Scavenger (TIS/H2O) Cation->Scavenger Fast Capture SideReaction Side Reaction: Alkylation of Trp/Met Cation->SideReaction No Scavenger Trapped Trapped Species (Isobutene/tBu-OH) Scavenger->Trapped

Figure 2: The mechanism of Boc acidolysis and the critical role of scavengers in preventing side-chain alkylation.

References
  • Roos, E. C., et al. "Palladium-Catalyzed Transprotection of Allyloxycarbonyl-Protected Amines." J. Org.[9] Chem., vol. 60, no. 6, 1995, pp. 1733–1740.[9] Link

  • Kates, S. A., et al. "Solid-Phase Synthesis of Cyclic Peptides." Peptide Research, vol. 6, 1993, pp. 229.
  • Zinelaabidine, C., et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances, vol. 10, 2020, pp. 23899-23904. Link

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Boc-L-2-(5-BromoThienyl)-alanine

[1][2]

Part 1: Executive Safety Directive

Immediate Classification: Halogenated Organic Waste Critical Hazard: Gas Evolution / Over-Pressurization Risk [1]

Boc-L-2-(5-BromoThienyl)-alanine is not a standard organic waste.[1][2] Its disposal requires strict adherence to halogenated waste streams due to the bromine substituent and sulfur-specific incineration protocols due to the thiophene ring.

The Golden Rule: Never dispose of this compound down the drain or in general trash. It must be incinerated at a facility equipped with flue gas scrubbers to capture hydrogen bromide (HBr) and sulfur oxides (SOx).

Part 2: Chemical Profile & Disposal Logic[1]

To dispose of a chemical safely, you must understand its failure modes.[2] This compound presents three distinct structural risks that dictate our protocol:

Structural ComponentRisk FactorOperational Consequence
Bromine Substituent Halogenated Mandatory Segregation. Burning generates HBr (corrosive gas).[1][2] Must not be mixed with non-halogenated solvents (e.g., pure acetone/methanol) to avoid contaminating cheaper waste streams.[2]
Boc Group (tert-Butyloxycarbonyl)Acid Labile / Thermal Instability Explosion Hazard. Contact with strong acids (TFA, HCl) releases Isobutylene and CO₂ gas.[2] If this occurs in a sealed waste container, it will over-pressurize and burst.[2]
Thiophene Ring Sulfur Content Emissions Control. Incineration generates SO₂. Segregation ensures it goes to a high-temperature incinerator with appropriate scrubbing.[1]
Chiral Amino Acid Core Bio-active Potential Containment. Treat as a potentially bioactive agent. prevent dust inhalation and environmental leaching.[3][4]
Part 3: The Self-Validating Segregation System

Trust in a safety system comes from redundancy. Use this logic gate to determine the correct waste stream.

Decision Logic (DOT Diagram)

DisposalWorkflowStartWaste: Boc-L-2-(5-BromoThienyl)-alanineStatePhysical State?Start->StateSolidSolid / PowderState->SolidPure CompoundLiquidSolution / Mother LiquorState->LiquidDissolvedStreamASTREAM A:Solid Halogenated Waste(High Temp Incineration)Solid->StreamAPack in HDPESolventCheckDoes solvent containHalogens (DCM, Chloroform)?Liquid->SolventCheckStreamBSTREAM B:Halogenated Solvent Waste(Even if solvent is non-halogenated)SolventCheck->StreamBYes (e.g., DCM)SolventCheck->StreamBNo (e.g., MeOH)CaptionFigure 1: Decision tree for segregating brominated amino acid waste. Note that solutions default to 'Halogenated' regardless of the solvent carrier.

Figure 1: Decision tree for segregating brominated amino acid waste.[2] Note that solutions default to 'Halogenated' regardless of the solvent carrier.

Part 4: Step-by-Step Disposal Protocol
Phase 1: Preparation & Packaging

Goal: Prevent leaks and reaction triggers.

  • Select Container: Use HDPE (High-Density Polyethylene) or Amber Glass .

    • Why? HDPE is resistant to breakage. Amber glass protects light-sensitive thiophenes from degradation.[1]

  • No Quenching Required: Do not attempt to deprotect the Boc group before disposal.

    • Expert Insight: Leaving the molecule intact is safer. Deprotection generates reactive intermediates and gas. Dispose of the molecule "as is."

  • Solid Waste:

    • Place solid waste in a dedicated wide-mouth jar labeled "Solid Halogenated Waste."

    • Do not fill >90% to allow for thermal expansion.

  • Liquid Waste:

    • If the compound is dissolved in methanol or ethyl acetate, the entire mixture is now classified as Halogenated Waste .[2]

    • Pour into the "Halogenated Solvent" carboy. Never pour into the "Non-Halogenated/Flammable" stream, as the bromine content will violate the burning parameters of that stream.

Phase 2: Labeling & Documentation

Goal: Regulatory compliance (RCRA) and downstream safety.

Label the container with the following specific details. Do not just write "Waste."

  • Chemical Name: Boc-L-2-(5-BromoThienyl)-alanine[1][2]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated

  • Solvent Composition: (If liquid, e.g., "95% Methanol, 5% Boc-Amino Acid")

Phase 3: Chemical Incompatibility (The "Do Not Mix" List)

Violating these rules creates immediate physical danger in the lab.

Incompatible AgentReaction Risk
Strong Acids (TFA, HCl, H₂SO₄)Gas Explosion. Cleaves the Boc group, releasing isobutylene gas.[1][2] If the cap is tight, the bottle will pressurize.[2]
Strong Oxidizers (Peroxides, Nitric Acid)Fire/Fumes. Reacts with the sulfur in the thiophene ring, potentially generating SO₂ fumes or ignition.[2]
Alkali Metals (Na, K)Reactivity. Halogenated compounds can react violently with active metals (Wurtz-Fittig type reaction risks).[2]
Part 5: Emergency Procedures
Spills (Solid)
  • Isolate: Evacuate the immediate area if dust is visible.

  • PPE: Don nitrile gloves, lab coat, and N95/P100 respirator (dust inhalation is the primary vector).[2]

  • Contain: Cover spill with damp paper towels to prevent dust dispersion.

  • Clean: Scoop up material (do not sweep dry) and place in a hazardous waste container.

  • Decontaminate: Wash surface with soap and water.[5]

Spills (Liquid)
  • Absorb: Use a standard organic spill kit (vermiculite or clay pads).

  • Treat as Halogenated: Even if dissolved in acetone, the waste absorbent must be treated as halogenated solid waste.

Part 6: Regulatory Context (RCRA)

While this specific molecule does not have a unique "P" or "U" list code, it is regulated under the Resource Conservation and Recovery Act (RCRA) through characteristics and mixture rules:

  • Waste Classification: Hazardous Waste.[6][7]

  • Characteristic: Toxicity (due to Halogens/Sulfur) and potentially Ignitability (if in flammable solvent).

  • Disposal Code: Most facilities bulk this under F002 (Spent Halogenated Solvents) if in solution, or generic Halogenated Organic Solid profiles for incineration.[2]

Final Directive: Always consult your institution's Environmental Health & Safety (EHS) officer before introducing a new waste stream.

References
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (Defining Halogenated Waste Streams). Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Boc-group thermal instability and acid sensitivity). Available at: [Link]

  • Princeton University EHS. Waste Disposal by Chemical Class: Halogenated Solvents. (University standard for segregating halogenated organics). Available at: [Link]

A Senior Application Scientist's Guide to Handling Boc-L-2-(5-BromoThienyl)-alanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive operational framework for the safe handling, use, and disposal of Boc-L-2-(5-BromoThienyl)-alanine (CAS No. 190319-95-0). As a specialized amino acid derivative, its unique bromothienyl moiety is invaluable in peptide synthesis and drug development, but it also necessitates a rigorous and informed approach to laboratory safety.[1][2] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each safety measure to foster a culture of proactive risk management.

Hazard Identification and Risk Assessment

A thorough understanding of a compound's structure is the foundation of a reliable safety protocol. The toxicological properties of Boc-L-2-(5-BromoThienyl)-alanine have not been fully investigated.[3] Therefore, it must be treated as a substance of unknown toxicity, and handling procedures should be based on a conservative assessment of its constituent parts.

  • The Bromothienyl Moiety: This is the primary source of potential hazard. Brominated aromatic and heterocyclic compounds can act as skin, eye, and respiratory tract irritants.[4][5][6] Thiophene and its derivatives can be harmful if inhaled or absorbed through the skin.[7][8] Long-term exposure effects are often unknown, mandating the minimization of any direct contact.

  • The Boc-Amino Acid Core: The N-tert-butyloxycarbonyl (Boc) protecting group and the L-alanine core are generally considered to have low intrinsic toxicity.[9][10][11] However, the compound is a powder, which presents a significant risk of aerosolization and inhalation during handling.[1][12]

  • Primary Exposure Routes: The most likely routes of exposure are inhalation of the powder and accidental skin or eye contact.

Engineering and Administrative Controls: Your First Line of Defense

Before selecting Personal Protective Equipment (PPE), the primary goal is to engineer out the hazard at its source. PPE should be considered the final barrier between the researcher and the chemical.

  • Primary Engineering Control: Chemical Fume Hood All handling of solid Boc-L-2-(5-BromoThienyl)-alanine, and any manipulation of its solutions that could create aerosols, must be performed inside a properly functioning chemical fume hood.[13][14] This is non-negotiable and serves to protect the user from inhaling airborne particles.

  • Administrative Controls:

    • Designated Area: All work with this compound should be restricted to a designated area within the laboratory.

    • Emergency Equipment: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible within the immediate work area.[5][12]

    • Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide before working with the compound.

Personal Protective Equipment (PPE): A Task-Specific Approach

The selection of PPE must be tailored to the specific task being performed. The following table summarizes the minimum requirements.

Task Eye & Face Protection Hand Protection Body & Respiratory Protection
Storage & Transport (Closed Container) Safety Glasses with Side ShieldsNitrile GlovesLab Coat
Weighing Solid Compound Chemical Safety GogglesNitrile Gloves (Double-gloving recommended)Fully-buttoned Lab Coat
Handling Solutions (e.g., preparing solutions, running reactions) Chemical Safety GogglesNitrile GlovesFully-buttoned Lab Coat
Large Volume Transfers or Splash Hazard Face Shield worn over Chemical Safety Goggles[15]Nitrile Gloves (Double-gloving recommended)Fully-buttoned Lab Coat

Causality of PPE Choices:

  • Eye Protection: Chemical safety goggles provide a 360-degree seal around the eyes, which is essential for protecting against fine powders and splashes. Safety glasses alone are insufficient.[15] A face shield is added when the volume or nature of the task presents a significant splash hazard.[15]

  • Hand Protection: Nitrile gloves provide a suitable barrier for incidental contact.[13] Always inspect gloves for defects before use. For prolonged operations or when handling concentrates, consider using thicker gloves or double-gloving. After handling, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly.

  • Body Protection: A lab coat, fully buttoned, protects against contamination of personal clothing and skin.

Operational Plan: A Step-by-Step Handling Protocol

This workflow is designed to minimize exposure at every stage of the process.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Required PPE (Goggles, Lab Coat, Gloves) prep_fumehood 2. Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials 3. Assemble All Materials in Hood prep_fumehood->prep_materials handle_weigh 4. Weigh Solid Compound (Use anti-static paper) prep_materials->handle_weigh handle_transfer 5. Transfer Solid to Vessel handle_weigh->handle_transfer handle_dissolve 6. Add Solvent Slowly to Minimize Aerosols handle_transfer->handle_dissolve cleanup_decontaminate 7. Decontaminate Work Surface handle_dissolve->cleanup_decontaminate cleanup_waste 8. Segregate & Dispose of Waste (See Section 6) cleanup_decontaminate->cleanup_waste cleanup_ppe 9. Doff PPE & Wash Hands cleanup_waste->cleanup_ppe Spill_Response cluster_cleanup Self-Cleanup Protocol spill Spill Occurs location Is the spill contained within the fume hood? spill->location size Is the spill small (<1g solid, <50mL dilute solution)? location->size Yes evacuate Evacuate the Area Alert others & supervisor Call Emergency Response location->evacuate No size->evacuate No absorb Absorb with inert material (e.g., vermiculite, sand) size->absorb Yes collect Collect into a sealed container absorb->collect label_waste Label as 'Halogenated Waste' collect->label_waste decontaminate Decontaminate spill area label_waste->decontaminate

Caption: Decision tree for responding to a chemical spill.

Waste Management and Disposal: A Critical Step

Due to the presence of bromine, all waste generated from handling this compound is classified as halogenated organic waste . Improper segregation of this waste stream is a serious compliance issue and significantly increases disposal costs. [16]

  • Dedicated Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for:

    • Halogenated Solid Waste: Includes contaminated gloves, weigh paper, bench protectors, and spent solid reagents.

    • Halogenated Liquid Waste: Includes all reaction mixtures and solutions containing the compound. [13][17][18]* Fundamental Rule: Never mix halogenated waste with non-halogenated waste. [16][17]Even a small amount of halogenated material contaminates the entire container. [17]* Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local and national regulations. [13][14] By adhering to this comprehensive guide, you can leverage the synthetic utility of Boc-L-2-(5-BromoThienyl)-alanine while upholding the highest standards of laboratory safety and regulatory compliance.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available at: [Link]

  • Safe Handling & Disposal of Organic Substances. Science Ready. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • Hazardous Waste Segregation Guide. Bucknell University. Available at: [Link]

  • Safety Data Sheet: 3-(BROMOACETYL)THIOPHENE. Georganics. Available at: [Link]

  • Safety Data Sheet: Boc-L-Alanine. Carl ROTH. Available at: [Link]

  • Safety Data Sheet: L-2-(5-bromothienyl)-alanine. Capot Chemical. Available at: [Link]

  • Hazardous Substance Fact Sheet: Thiophene. New Jersey Department of Health. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. Available at: [Link]

  • Safety Data Sheet: Boc-Lys(Boc)-ONp. AAPPTec, LLC. Available at: [Link]

  • Safety Data Sheet: BOC-L-Alanine. Thermo Fisher Scientific Chemicals, Inc. Available at: [Link]

  • Safety Data Sheet: Boc-L-alanine. DC Fine Chemicals. Available at: [Link]

  • Product Information: Boc-2-(5-bromothienyl)-L-alanine. Sinfoo Biotech. Available at: [Link]

  • Boc-2-bromo-L-phenylalanine: A Versatile Intermediate in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • NIOSH Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention. Available at: [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

  • BOC deprotection Information. Hebei Boze Chemical Co.,Ltd. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.